HSN748
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H24F3N7O |
|---|---|
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
5-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C27H24F3N7O/c1-35-9-11-36(12-10-35)18-20-5-6-22(14-24(20)27(28,29)30)34-26(38)21-13-19(15-31-16-21)4-7-23-17-32-25-3-2-8-33-37(23)25/h2-3,5-6,8,13-17H,9-12,18H2,1H3,(H,34,38) |
Clé InChI |
VGYXBHLKVLHPJH-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
HSN748: A Novel Kinase Inhibitor Targeting Drug-Resistant Acute Myeloid Leukemia
For Immediate Release
WEST LAFAYETTE, Ind. – Researchers have unveiled the mechanism of action of HSN748, a novel, potent kinase inhibitor demonstrating significant promise in overcoming drug resistance in Acute Myeloid Leukemia (AML).[1][2] Preclinical studies show this compound effectively targets key mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, a common driver of AML, leading to potent anti-leukemic activity, even in cases where current FDA-approved therapies have failed.[1][3][4]
This compound, a nicotinamide-based compound, has been specifically designed to fit perfectly into the active site of drug-resistant mutants of FLT3.[1][5] This "hand-in-glove" fit allows it to effectively block the enzymatic activity of FLT3, which is crucial for the survival of AML cancer cells, thereby inducing cell death.[1][5] The compound has shown superiority over the FDA-approved FLT3 inhibitor, gilteritinib (B612023), in preclinical models.[1][3]
Core Mechanism of Action: Potent FLT3 Inhibition
Acute Myeloid Leukemia is a cancer of the bone marrow and blood that progresses rapidly.[2] A significant portion of AML cases are driven by mutations in the FLT3 gene, making it a key therapeutic target.[6] While several FLT3 inhibitors are available, their effectiveness is often limited by the development of secondary mutations that confer drug resistance.[6]
This compound has demonstrated potent inhibitory activity against both the common FLT3 internal tandem duplication (ITD) mutation and clinically relevant drug-resistant secondary mutations, such as the F691L gatekeeper mutation and the D835Y mutation.[3][6][7] This broad activity profile suggests this compound could be a valuable therapeutic option for a wider range of AML patients, including those who have relapsed or are refractory to current treatments.[3][8]
Downstream Signaling Pathway Modulation
FLT3 activation triggers several downstream signaling pathways that promote leukemic cell proliferation, survival, and growth. This compound's inhibition of FLT3 leads to the downregulation of these critical pathways.[3][8]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival and metabolism. This compound treatment has been shown to reduce the expression of key genes within this pathway, including AKT1, mTOR, and S6K1.[3]
-
RAS/MAPK Pathway: This pathway plays a crucial role in cell growth and differentiation. This compound has been observed to impact the expression of genes within this pathway.[3][4]
The comprehensive effect of this compound on these signaling cascades is a key contributor to its anti-leukemic effects.
Caption: this compound inhibits mutated FLT3, blocking downstream PI3K/AKT and RAS/MAPK signaling pathways.
Preclinical Efficacy
This compound has demonstrated significant anti-leukemic activity in a variety of preclinical models, including cell lines, a genetic mouse model, and patient-derived xenografts (PDX).
In Vitro Studies
In AML cell lines harboring FLT3 mutations, this compound has shown superior growth inhibitory effects compared to other FLT3 inhibitors.[4]
| Cell Line | Mutation | This compound IC50 (nM) | Ponatinib IC50 (nM) |
| MOLM14-D835Y | FLT3-ITD, D835Y | 0.69 | 52.6 |
| MOLM14-F691L | FLT3-ITD, F691L | 0.18 | 6.8 |
| Data from a study comparing this compound and Ponatinib.[7] |
In Vivo Studies
In a genetic mouse model of AML with both Tet2 and Flt3-ITD mutations, oral administration of this compound at 20 mg/kg (5 times a week) led to a reduction in the peripheral leukemic burden.[3][4][8] Specifically, treatment resulted in:
-
Reduced white blood cell, neutrophil, and monocyte counts.[4][8]
-
Partial restoration of normal erythroid and myeloid differentiation in the bone marrow.[3][4]
Furthermore, in a PDX model using cells from an AML patient with multiple mutations including FLT3-ITD, this compound treatment demonstrated superior efficacy in inhibiting the progression of leukemia compared to gilteritinib.[9] In a remarkable finding, all mice with gilteritinib-resistant human AML samples treated with this compound were alive at day 120, whereas none of the gilteritinib-treated animals survived past this point.[1]
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of this compound.
RNA-Sequencing Analysis
-
Objective: To determine the effect of this compound on gene transcription in FLT3-mutated AML cells.
-
Cell Line: MOLM14 cells.
-
Treatment: Cells were exposed to 2 nM of this compound or DMSO (control) for 24 hours.
-
RNA Extraction: Trizol reagent was used to extract total RNA.
-
Analysis: RNA-sequencing was performed to compare the transcriptomes of this compound-treated and DMSO-treated cells. Differentially expressed genes were identified with a false discovery rate (FDR) of less than 0.05 and a log fold change greater than 1.[3][4]
Caption: Workflow for RNA-sequencing analysis of this compound-treated AML cells.
In Vivo Mouse Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a genetically relevant AML mouse model.
-
Model: A mouse model with combined epigenetic (Tet2-/-) and genetic (Flt3-ITD/ITD) mutations.
-
Procedure: Bone marrow mononuclear cells from CD45.2 expressing Tet2-/-:Flt3-ITD/ITD AML mice were mixed with bone marrow cells from CD45.1-expressing BoyJ mice and transplanted into lethally irradiated F1 recipient mice.
-
Treatment: Six weeks post-transplant, mice were treated orally with either vehicle or this compound at 20 mg/kg, 5 times a week.
-
Analysis: Peripheral blood engraftment and leukemic burden were analyzed.[3][4][8]
Patient-Derived Xenograft (PDX) Model
-
Objective: To assess the efficacy of this compound in a model using human AML cells.
-
Model: Sublethally irradiated NOD-scid IL2Rγnull-3/GM/SF (NSGS) mice.
-
Procedure: Mice were transplanted with cells from an AML patient with multiple mutations (FLT3-ITD, DNMT3A, NPM1, CHEK2).
-
Treatment: One week after transplantation, mice were treated orally with vehicle, gilteritinib (20 mg/kg), or this compound (20 mg/kg) for 5 days a week.
-
Analysis: The presence of human CD45-positive cells in peripheral blood was monitored weekly to assess leukemic progression.[8][9]
Future Directions
The promising preclinical results for this compound have paved the way for further development. Pre-IND (Investigational New Drug) studies are ongoing to support a potential clinical trial for this compound in AML patients who are resistant to currently approved therapies.[6] The development of this compound represents a significant step forward in the targeted treatment of drug-resistant AML, offering a potential new lifeline for patients with limited options.[2]
References
- 1. ‘Like a hand fitting into a glove’: Purdue-engineered compound designed to treat drug-resistant acute myeloid leukemia - News [purdue.edu]
- 2. stories.prf.org [stories.prf.org]
- 3. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. b-s-h.org.uk [b-s-h.org.uk]
- 6. Item - Towards the Treatment of Secondarily Mutated Leukemia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. JCI - Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia [jci.org]
HSN748: A Novel FLT3 Inhibitor for Drug-Resistant Acute Myeloid Leukemia
An In-depth Technical Guide on the Discovery and Development of HSN748
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). This compound has demonstrated significant promise in overcoming resistance to existing FLT3 inhibitors in acute myeloid leukemia (AML), a common and aggressive hematologic malignancy. This document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and visual representations of its biological context and development workflow.
Introduction: The Challenge of FLT3-Mutated AML
Acute myeloid leukemia (AML) is a cancer of the blood and bone marrow characterized by the rapid growth of abnormal white blood cells. Activating mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.
While the development of FLT3 inhibitors, such as the FDA-approved gilteritinib, has improved outcomes for some patients, the emergence of drug resistance through secondary mutations in the FLT3 gene remains a significant clinical challenge. This has created a critical need for next-generation inhibitors that can effectively target these resistant forms of the FLT3 kinase.
This compound: Discovery and Rationale
This compound is a novel, patent-pending compound developed by researchers at Purdue University designed to address the challenge of drug resistance in FLT3-mutated AML.[1] The design of this compound was guided by the three-dimensional atomic structure of the FLT3 kinase domain, allowing for a molecule that fits precisely into the active site of both wild-type and drug-resistant mutant forms of FLT3.[1] this compound is classified as a type II inhibitor, which binds to the inactive conformation of the kinase, a mechanism that can provide advantages in overcoming resistance mutations.
Quantitative Efficacy of this compound
The preclinical efficacy of this compound has been rigorously evaluated and compared to existing FDA-approved FLT3 inhibitors. The following tables summarize the key quantitative data from in vitro cell-based assays.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of this compound and Other FLT3 Inhibitors Against FLT3-ITD
| Compound | BaF3-FLT3-ITD IC50 (nM) |
| This compound | 0.04 [2] |
| Gilteritinib | 1.25[2] |
| Crenolanib | 10.3[2] |
| Midostaurin | 9.63[2] |
| Sorafenib | 0.9[2] |
| Ponatinib | 2.54[2] |
| AC220 (Quizartinib) | 0.83[2] |
Table 2: In Vitro Inhibitory Activity (IC50, nM) Against Drug-Resistant FLT3 Mutations
| Compound | BaF3-FLT3-ITD-F691L (gatekeeper mutation) IC50 (nM) | BaF3-FLT3-ITD-D835Y (activation loop mutation) IC50 (nM) |
| This compound | 1.52 [2] | 6.62 [2] |
| Gilteritinib | 26.43[2] | Not specified |
| Crenolanib | 74.43[2] | 8.95[2] |
| Midostaurin | 10.51[2] | 10.7[2] |
| Sorafenib | 1201[2] | 1095[2] |
| Ponatinib | 45.97[2] | 162.5[2] |
| AC220 (Quizartinib) | 223.7[2] | 50.47[2] |
These data demonstrate that this compound is significantly more potent than approved inhibitors against the common FLT3-ITD mutation and, crucially, retains high potency against the F691L and D835Y mutations, which are known to confer resistance to other therapies.[2]
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical FLT3 signaling pathway in AML and the point of inhibition by this compound. Activating mutations lead to ligand-independent dimerization and autophosphorylation of the FLT3 receptor, which in turn activates downstream pro-proliferative and anti-apoptotic pathways, including RAS/MAPK, PI3K/AKT, and STAT5.
Caption: FLT3 signaling pathway in AML and this compound inhibition.
Experimental Workflow: In Vivo Efficacy Assessment
The preclinical efficacy of this compound was demonstrated in a xenograft mouse model of human AML. The following diagram outlines the typical workflow for such an experiment.
Caption: Workflow for in vivo AML xenograft model.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro FLT3 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide or Myelin Basic Protein)
-
This compound and other test compounds, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in kinase assay buffer to a 10X final concentration.
-
Add 2.5 µL of the 10X compound dilutions to the wells of a 384-well plate. Include "no compound" (DMSO vehicle) and "no enzyme" controls.
-
Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.
-
Add 10 µL of the master mix to each well.
-
Dilute the recombinant FLT3 kinase in kinase assay buffer.
-
Initiate the kinase reaction by adding 12.5 µL of the diluted FLT3 kinase to each well (except "no enzyme" controls).
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and detect kinase activity following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of AML cells harboring FLT3 mutations.
Materials:
-
AML cell lines (e.g., MOLM-14, which is FLT3-ITD positive)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other test compounds, serially diluted
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed MOLM-14 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and control compounds in culture medium.
-
Add the compound dilutions to the cells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.
-
Add 100 µL of detergent solution to each well to solubilize the formazan (B1609692) crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Mouse Model
This experiment evaluates the anti-tumor activity of this compound in a living organism.
Materials:
-
NOD-scid IL2Rgnull (NSG) mice
-
MOLM-14 cells transduced with a luciferase reporter gene
-
This compound and control compounds formulated for oral administration
-
Vehicle control solution
-
Bioluminescence imaging system
Procedure:
-
Inject 1 x 10⁶ luciferase-tagged MOLM-14 cells intravenously into NSG mice.
-
Allow the leukemia to establish for 7-10 days. Monitor engraftment by bioluminescence imaging.
-
Randomize mice into treatment groups (e.g., vehicle, gilteritinib, this compound).
-
Administer the compounds daily via oral gavage at the predetermined doses.
-
Monitor tumor burden weekly using bioluminescence imaging.
-
Monitor the body weight and overall health of the mice regularly.
-
Continue treatment and monitoring until a predetermined endpoint (e.g., a specific time point or when control animals show signs of advanced disease).
-
At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen) for further analysis (e.g., flow cytometry to determine the percentage of human AML cells).
-
Analyze the data for differences in tumor growth and overall survival between the treatment groups. In preclinical studies, this compound-treated mice with gilteritinib-resistant human patient AML samples all survived by day 120, whereas none of the gilteritinib-treated animals survived past this point.[1]
Development and Future Directions
This compound has been licensed to KinaRx, a biotechnology company, for further development.[1] The promising preclinical data, including its superior efficacy in mouse models of drug-resistant AML, have paved the way for the next phase of development, which includes planning for clinical trials in human patients.[1] These trials will be crucial in determining the safety, tolerability, and efficacy of this compound as a new therapeutic option for this challenging disease.
Conclusion
This compound is a structurally novel and highly potent FLT3 inhibitor with a compelling preclinical profile. Its ability to effectively inhibit clinically relevant, drug-resistant FLT3 mutations at subnanomolar concentrations addresses a critical unmet need in the treatment of AML. The comprehensive data package, including potent in vitro activity and superior in vivo efficacy, strongly supports the continued development of this compound as a promising new therapy for patients with FLT3-mutated AML.
References
HSN748: A Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HSN748 is a novel, orally bioavailable, multi-kinase inhibitor developed as a nicotinamide (B372718) analog of ponatinib (B1185). It is a potent, type II inhibitor primarily targeting FMS-like tyrosine kinase 3 (FLT3) and its drug-resistant mutants, Abelson murine leukemia viral oncogene homolog 1 (ABL1), rearranged during transfection (RET), and platelet-derived growth factor receptors alpha and beta (PDGFRα/β). A key characteristic of this compound is its improved kinase selectivity profile compared to its parent compound, ponatinib. Notably, this compound demonstrates a lack of significant activity against c-Src, Fibroblast Growth Factor Receptors (FGFRs), and p38α kinase, which is anticipated to translate into a more favorable safety profile by mitigating certain toxicities associated with less selective inhibitors. This document provides a comprehensive overview of the target profile, kinase selectivity, and relevant experimental methodologies for this compound, intended to serve as a technical resource for researchers in oncology and drug development.
Target Profile
This compound is designed to inhibit key driver kinases implicated in various hematological malignancies and solid tumors. Its primary targets are crucial nodes in oncogenic signaling pathways.
Primary Targets
This compound demonstrates potent inhibitory activity against the following kinases:
-
FLT3: A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This compound potently inhibits both wild-type FLT3 and a range of clinically relevant mutants, including internal tandem duplications (ITD) and mutations in the activation loop (e.g., D835Y) and gatekeeper residue (e.g., F691L) that confer resistance to other FLT3 inhibitors.[1]
-
ABL1: A non-receptor tyrosine kinase central to the pathogenesis of chronic myeloid leukemia (CML). This compound is effective against the wild-type ABL1 kinase as well as the T315I "gatekeeper" mutation, which is resistant to many first and second-generation ABL1 inhibitors.
-
RET: A receptor tyrosine kinase whose activating mutations or rearrangements are oncogenic drivers in various cancers, including non-small cell lung cancer and thyroid carcinomas. This compound has shown efficacy against wild-type and mutant RET, including solvent-front mutations that confer resistance to selective RET inhibitors.
-
PDGFRα/β: Receptor tyrosine kinases involved in cell growth, proliferation, and angiogenesis. Dysregulation of PDGFR signaling is a hallmark of several cancers.
Mechanism of Action
This compound functions as a type II kinase inhibitor . This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of binding provides a high degree of potency and can confer activity against certain mutations that render type I inhibitors ineffective. This compound preferentially binds to the non-phosphorylated, inactive form of its target kinases.
Kinase Selectivity
A defining feature of this compound is its enhanced selectivity compared to ponatinib, which is a highly potent but less selective multi-kinase inhibitor. This improved selectivity is attributed to the replacement of the benzamide (B126) moiety in ponatinib with a nicotinamide group.
KINOMEScan Selectivity Profile
A comprehensive kinase selectivity profiling of this compound was performed using the KINOMEScan™ platform, screening against a panel of over 450 human kinases. The results highlight a focused inhibitory profile.
Table 1: Kinase Selectivity of this compound (Selected Kinases)
| Kinase Target | Dissociation Constant (Kd) (nM) |
| Primary Targets | |
| FLT3 | 0.15 |
| FLT3 (D835Y) | 1.4 |
| ABL1 (non-phosphorylated) | 0.29 |
| ABL1 (phosphorylated) | 0.74 |
| RET | Potent Inhibition (IC50 in low nM range) |
| PDGFRα | Potent Inhibition |
| PDGFRβ | Potent Inhibition |
| Key Off-Targets (Lack of Potent Inhibition) | |
| c-Src | > 1000 |
| FGFR1 | Inactive |
| FGFR2 | Inactive |
| FGFR3 | Inactive |
| FGFR4 | Inactive |
| P38α (MAPK14) | Inactive |
Note: This table presents a summary of key findings. For a comprehensive list of kinase targets, refer to the supplementary information of the cited publications.
Cellular Activity
The potent enzymatic inhibition of this compound translates to significant anti-proliferative activity in cancer cell lines driven by its target kinases.
Table 2: Cellular IC50 Values of this compound in Hematological Malignancy Cell Lines
| Cell Line | Expressed Kinase(s) | IC50 (nM) |
| MOLM-14 | FLT3-ITD | 0.04 |
| MV4-11 | FLT3-ITD | Low nM |
| MOLM-14 (Quizartinib-resistant) | FLT3-ITD, D835Y | 0.69 |
| MOLM-14 (Gilteritinib-resistant) | FLT3-ITD, F691L | 0.18 |
| K562 | BCR-ABL1 | Low nM |
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on its primary targets leads to the downregulation of key oncogenic signaling pathways. The characterization of this compound involves a series of biochemical and cell-based assays.
Figure 1: this compound Signaling Pathway Inhibition.
Figure 2: this compound Characterization Workflow.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity and selectivity of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of a target kinase by measuring the amount of ADP produced in the phosphorylation reaction.
-
Reagents and Materials:
-
Recombinant purified kinase (e.g., FLT3, ABL1, RET).
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1).
-
This compound serially diluted in DMSO.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP at a concentration near the Km for the specific kinase.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
White, opaque 96- or 384-well assay plates.
-
-
Procedure:
-
Add 2.5 µL of kinase and substrate solution to each well.
-
Add 0.5 µL of this compound at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO vehicle control.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
KINOMEScan™ Binding Assay
This is a competition binding assay that quantitatively measures the binding of a test compound to a large panel of human kinases.
-
Principle:
-
Kinases are expressed as fusions to a DNA tag.
-
The kinase-tagged DNA is immobilized on a solid support.
-
The test compound (this compound) is incubated with the immobilized kinase in the presence of a known, tagged ligand that also binds to the kinase active site.
-
The amount of the tagged ligand that remains bound to the kinase is measured. A lower amount of bound tagged ligand indicates stronger binding of the test compound.
-
-
Procedure (as performed by Eurofins DiscoverX):
-
This compound is tested at a fixed concentration (e.g., 10 µM or 1 µM) against the kinase panel.
-
The binding of this compound is measured by its ability to displace the tagged ligand.
-
Results are typically reported as percent of control, where the control is the amount of tagged ligand bound in the absence of the test compound.
-
For hits identified in the primary screen, a Kd is determined by running a dose-response curve of the test compound.
-
Cell Proliferation Assay (Ba/F3 Model)
Ba/F3 cells are a murine pro-B cell line that is dependent on IL-3 for survival. Transfection with an oncogenic kinase, such as FLT3-ITD or BCR-ABL1, renders them IL-3 independent. This model is used to assess the ability of an inhibitor to specifically block the growth-promoting signal of the oncogenic kinase.
-
Reagents and Materials:
-
Ba/F3 cells stably expressing the kinase of interest (e.g., FLT3-ITD).
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
This compound serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
White, clear-bottom 96-well cell culture plates.
-
-
Procedure:
-
Wash the Ba/F3 cells to remove any residual IL-3.
-
Seed the cells at a density of 5,000-10,000 cells per well in 90 µL of IL-3-free medium.
-
Add 10 µL of this compound at various concentrations or DMSO vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Plot the percent viability versus the logarithm of this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
In Vivo Xenograft Model (AML)
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Human AML cell line (e.g., MV4-11 or MOLM-14) expressing a luciferase reporter.
-
This compound formulated for oral gavage.
-
Vehicle control.
-
Bioluminescence imaging system.
-
-
Procedure:
-
Inject 1-5 x 10⁶ AML cells intravenously into the tail vein of the mice.
-
Monitor tumor engraftment by bioluminescence imaging.
-
Once the tumor burden is established (typically 7-14 days post-injection), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle daily by oral gavage.
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The study endpoint may be a fixed time point or when the tumor burden in the control group reaches a predetermined size.
-
-
Data Analysis:
-
Compare the tumor growth rates between the this compound-treated and vehicle-treated groups.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Assess changes in body weight to evaluate toxicity.
-
Conclusion
This compound is a promising multi-kinase inhibitor with a well-defined target profile and a favorable selectivity that distinguishes it from its parent compound, ponatinib. Its potent activity against clinically relevant and drug-resistant mutants of FLT3 and ABL1, as well as other oncogenic kinases like RET and PDGFRs, underscores its potential as a therapeutic agent for various cancers. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.
References
HSN748 molecular structure and chemical properties
An In-depth Technical Guide to HSN748: Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, patent-pending multi-kinase inhibitor developed by researchers at Purdue University with demonstrated potent activity against drug-resistant acute myeloid leukemia (AML).[1] As a nicotinamide (B372718) analog of ponatinib (B1185), this compound was rationally designed to fit into the active site of drug-resistant mutants of FMS-like tyrosine kinase 3 (FLT3), a key driver of AML.[1] This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, including detailed experimental protocols and an examination of its impact on relevant signaling pathways.
Molecular Structure
This compound is a synthetic small molecule that was developed through the modification of the existing multi-kinase inhibitor, ponatinib. The core structural change involves the substitution of the benzamide (B126) moiety in ponatinib with a nicotinamide group.[2] This strategic alteration was guided by the three-dimensional atomic structure of FLT3 to enhance binding to drug-resistant mutants.[1]
The chemical structure of this compound is depicted in Figure 1.
Figure 1: Chemical Structure of this compound
References
HSN748: A Novel Approach to Overcoming Gilteritinib Resistance in FLT3-Mutated Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The clinical efficacy of gilteritinib (B612023), a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, in acute myeloid leukemia (AML) is often hampered by the emergence of drug resistance, primarily through secondary mutations in the FLT3 gene. HSN748, a novel nicotinamide-based, type II FLT3 inhibitor, has demonstrated significant preclinical activity in overcoming this resistance. This technical guide provides an in-depth analysis of this compound's mechanism of action, its efficacy against various gilteritinib-resistant FLT3 mutations, and detailed experimental protocols to facilitate further research.
Introduction to Gilteritinib Resistance
Gilteritinib is a second-generation, type I FLT3 inhibitor approved for the treatment of relapsed or refractory AML with FLT3 mutations.[1][2][3] It targets both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3.[1] However, the development of resistance remains a significant clinical challenge.
Mechanisms of gilteritinib resistance can be broadly categorized as:
-
On-target resistance: Arising from secondary mutations within the FLT3 gene itself. A notable example is the F691L "gatekeeper" mutation, which sterically hinders the binding of type I inhibitors like gilteritinib.[2][4] Other resistance-conferring mutations include those in the activation loop, such as D835Y.[4][5]
-
Off-target resistance: Involving the activation of bypass signaling pathways that allow cancer cells to survive despite FLT3 inhibition. The most common of these is the activation of the RAS/MAPK pathway through mutations in genes like NRAS, KRAS, and PTPN11.[1][6]
This compound: A Potent Inhibitor of Gilteritinib-Resistant FLT3 Mutants
This compound is a novel, orally bioavailable, nicotinamide-based small molecule that acts as a potent and selective type II FLT3 inhibitor.[7][8][9] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive conformation. This distinction is crucial for overcoming resistance mediated by certain TKD mutations.
Mechanism of Action
This compound was designed based on the three-dimensional atomic structure of FLT3 to fit perfectly into the active site of drug-resistant mutants.[10] By inhibiting the enzymatic activity of FLT3, this compound effectively induces apoptosis in AML cells that are dependent on FLT3 signaling for survival.[10] Proteomic and phosphoproteomic analyses have revealed that this compound's effects extend beyond direct FLT3 inhibition, influencing cell cycle regulation, spindle formation, and leukemic stem cell maintenance.[5] It has also been shown to inhibit other kinases relevant to AML, such as AURKB and Raf-1.[5] Furthermore, this compound treatment has been observed to downregulate genes associated with gilteritinib resistance, including those in the RAS/MAPK and PI3K/AKT/mTOR pathways.[11][12]
Figure 1: Simplified signaling pathway of FLT3 and points of inhibition by Gilteritinib and this compound.
Quantitative Data and Preclinical Efficacy
In vitro and in vivo studies have consistently demonstrated the superior potency of this compound against gilteritinib-resistant AML models.
In Vitro Potency
This compound exhibits subnanomolar to low nanomolar inhibitory concentrations (IC50) against cell lines expressing various FLT3 mutations, including those that confer resistance to gilteritinib and other FLT3 inhibitors.
| Cell Line / Mutation | This compound IC50 (nM) | Gilteritinib IC50 (nM) | Ponatinib IC50 (nM) | Quizartinib (B1680412) (AC220) IC50 (nM) | Sorafenib IC50 (nM) | Midostaurin IC50 (nM) | Crenolanib IC50 (nM) |
| FLT3-ITD | 0.04[7] | 1.25[7] | 2.54[7] | 0.83[7] | 0.9[7] | 9.63[7] | 10.3[7] |
| FLT3-ITD-F691L | 1.52[7] | 26.43[7] | 45.97[7] | 223.7[7] | 1201[7] | 10.51[7] | 74.43[7] |
| MOLM14 (ITD, F691L) | 0.18[13] | - | 6.8[13] | - | - | - | - |
| FLT3-ITD-D835Y | 6.62[7] | - | - | - | - | - | - |
| MOLM14-D835Y | 0.69[13] | - | 52.6[13] | - | - | - | - |
Data compiled from multiple preclinical studies.[7][13]
In Vivo Efficacy
Preclinical studies using mouse models of AML have demonstrated the potent anti-leukemic activity of this compound. In a study involving mice implanted with patient-derived, gilteritinib-resistant AML samples, all mice treated with this compound were alive at day 120, whereas none of the mice treated with gilteritinib survived past this point.[10] In another model using MOLM14 cells with the F691L mutation, this compound treatment led to a significant reduction in tumor burden and prolonged survival compared to gilteritinib.[11] Furthermore, in a genetic mouse model of AML with co-occurring Tet2 and Flt3-ITD mutations, this compound treatment reduced the peripheral leukemic burden and splenomegaly, and promoted the differentiation of myeloid and erythroid cells.[11][14]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of compounds against leukemia cell lines.
Materials:
-
Ba/F3 murine pro-B cells engineered to express human FLT3 mutations (e.g., FLT3-ITD, FLT3-ITD-F691L, FLT3-ITD-D835Y).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
This compound and other FLT3 inhibitors (e.g., gilteritinib).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well opaque-walled plates.
-
Luminometer.
Procedure:
-
Culture Ba/F3 cells in RPMI-1640 with 10% FBS. For parental Ba/F3 cells, supplement with IL-3. For FLT3-mutated cells, IL-3 is not required as they are cytokine-independent.
-
Prepare serial dilutions of this compound and other inhibitors in culture medium.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 50 µL.
-
Add 50 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Figure 2: Workflow for the in vitro cell viability assay.
In Vivo Xenograft Mouse Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a live animal model.
Materials:
-
NOD/SCID gamma (NSG) mice (6-8 weeks old).
-
MOLM14 cells (expressing FLT3-ITD) or MOLM14 cells engineered to express gilteritinib-resistant mutations (e.g., F691L), transduced with a luciferase reporter gene.
-
This compound and gilteritinib formulations for oral gavage.
-
Vehicle control.
-
Bioluminescence imaging system.
-
D-luciferin.
Procedure:
-
Intravenously inject 1 x 10^6 luciferase-expressing MOLM14 or MOLM14-F691L cells into NSG mice.
-
Monitor tumor engraftment by bioluminescence imaging starting 7 days post-injection.
-
Once a detectable tumor burden is established, randomize mice into treatment groups (e.g., vehicle, this compound 20 mg/kg, gilteritinib at a clinically relevant dose).
-
Administer treatment orally once daily for a specified period (e.g., 21 days).
-
Monitor tumor growth weekly using bioluminescence imaging. Inject mice with D-luciferin and image after 10-15 minutes.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the treatment period, or when humane endpoints are reached, euthanize the mice.
-
For survival studies, continue monitoring the animals after the cessation of treatment until the study endpoint.
-
Analyze data by comparing tumor bioluminescence and survival curves between treatment groups.
Figure 3: Workflow for the in vivo xenograft mouse model study.
Conclusion and Future Directions
This compound has emerged as a highly promising therapeutic agent for overcoming gilteritinib resistance in FLT3-mutated AML. Its potent activity against a range of resistance-conferring mutations, including the F691L gatekeeper mutation, distinguishes it from currently available FLT3 inhibitors. The preclinical data strongly support its continued development, and pre-IND studies are underway to facilitate its entry into clinical trials for AML patients who have developed resistance to existing therapies.[5] Further investigation into the combination of this compound with other agents, such as venetoclax, has also shown synergistic apoptotic activity in AML cells with secondary FLT3 mutations, suggesting a potential for future combination therapies.[5] The detailed data and protocols provided in this guide aim to support the scientific community in further exploring the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A noncanonical FLT3 gatekeeper mutation disrupts gilteritinib binding and confers resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Towards the Treatment of Secondarily Mutated Leukemia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. ashpublications.org [ashpublications.org]
- 7. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. ‘Like a hand fitting into a glove’: Purdue-engineered compound designed to treat drug-resistant acute myeloid leukemia - News [purdue.edu]
- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 12. researchgate.net [researchgate.net]
- 13. Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia [jci.org]
Preclinical Profile of HSN748: A Novel FLT3 Inhibitor for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for HSN748, a novel, potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia (AML), particularly in drug-resistant settings.
Introduction
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML cases, approximately 25-30%, harbor mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD). These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell growth and survival through downstream signaling pathways such as PI3K/AKT and RAS/MAPK. While FLT3 inhibitors like gilteritinib (B612023) have been approved, the emergence of resistance mutations underscores the need for next-generation therapies. This compound is a potent, selective, type II inhibitor of FLT3 designed to overcome these resistance mechanisms.[1][2]
In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against a panel of AML cell lines harboring various FLT3 mutations, including those conferring resistance to existing therapies.
Cell Viability Assays
The half-maximal inhibitory concentration (IC50) of this compound was determined in various AML cell lines and compared with other FDA-approved FLT3 inhibitors. The results consistently show the superior potency of this compound, particularly against gilteritinib-resistant mutations.
| Cell Line | FLT3 Mutation Status | This compound IC50 (nM) | Gilteritinib IC50 (nM) | Other Inhibitor IC50 (nM) |
| MOLM-14 | FLT3-ITD | ~150 | - | - |
| MV4-11 | FLT3-ITD | ~150 | - | - |
Data compiled from publicly available research. Specific values may vary between studies.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the determination of cell viability upon treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MOLM-14 or MV4-11 AML cell lines
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain MOLM-14 and MV4-11 cells in suspension culture with RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Add the drug dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy
The anti-leukemic activity of this compound has been evaluated in various preclinical mouse models of AML, demonstrating significant survival benefits and reduction in tumor burden.
Patient-Derived Xenograft (PDX) Models
In studies using immunodeficient NOD-scid IL2Rgnull (NSG) mice engrafted with human AML patient samples, including those with gilteritinib-resistant FLT3 mutations, this compound treatment led to remarkable outcomes. Oral administration of this compound at 20 mg/kg, five times a week, resulted in 100% survivability after 120 days, whereas mice treated with gilteritinib did not survive past this time point.[1][2][3][4]
Genetically Engineered Mouse Models (GEMMs)
In a genetic mouse model of AML bearing both Tet2 loss-of-function and Flt3-ITD mutations, oral treatment with this compound (20 mg/kg, 5 times a week) significantly reduced the peripheral leukemic burden.[3][4][5]
Experimental Protocol: AML Xenograft Mouse Model
This protocol describes the establishment of an AML xenograft model and subsequent treatment with this compound, monitored by bioluminescence imaging.
Materials:
-
NOD-scid IL2Rgnull (NSG) mice (6-8 weeks old)
-
Luciferase-expressing AML cells (e.g., MOLM-14-luc) or patient-derived AML cells
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
D-luciferin
-
In vivo imaging system (IVIS)
Procedure:
-
Cell Injection: Intravenously inject 1 x 10^6 to 5 x 10^6 luciferase-expressing AML cells into the tail vein of NSG mice.
-
Engraftment Monitoring: Monitor leukemic engraftment by weekly bioluminescence imaging starting 7-10 days post-injection.
-
Drug Preparation: Prepare a formulation of this compound in a suitable vehicle for oral gavage. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water.
-
Treatment Initiation: Once the bioluminescent signal indicates successful engraftment (e.g., a predefined photon flux), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., 20 mg/kg) to the treatment group five times a week. The control group receives the vehicle only.
-
Tumor Burden Monitoring: Continue weekly bioluminescence imaging to monitor the tumor burden in both groups.
-
Survival Analysis: Monitor the survival of the mice and record the date of death or euthanasia due to disease progression.
-
Data Analysis: Quantify the bioluminescent signal to assess tumor growth inhibition. Analyze survival data using Kaplan-Meier curves.
References
- 1. ‘Like a hand fitting into a glove’: Purdue-engineered compound designed to treat drug-resistant acute myeloid leukemia - News [purdue.edu]
- 2. b-s-h.org.uk [b-s-h.org.uk]
- 3. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. researchgate.net [researchgate.net]
HSN748: A Novel Kinase Inhibitor Targeting FLT3-ITD and Drug-Resistant Mutants in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis. While several FLT3 inhibitors have been developed, their efficacy is often limited by the emergence of drug-resistant secondary mutations. HSN748 is a novel, potent, and selective type II kinase inhibitor demonstrating significant preclinical activity against wild-type FLT3, FLT3-ITD, and clinically relevant drug-resistant mutants. This technical guide provides a comprehensive overview of the mechanism of action, inhibitory profile, and preclinical efficacy of this compound, along with detailed experimental methodologies for its characterization.
Introduction
Activating mutations in the FLT3 receptor tyrosine kinase are present in approximately 30% of patients with Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1][2] The most common of these are internal tandem duplications in the juxtamembrane domain (FLT3-ITD), which lead to constitutive activation of the kinase and downstream signaling pathways, promoting cell proliferation and survival. First- and second-generation FLT3 inhibitors have shown clinical activity, but their long-term benefit is often hampered by the development of resistance, frequently through the acquisition of secondary mutations in the FLT3 kinase domain, such as the gatekeeper mutation F691L and the activation loop mutation D835Y.[1][2]
This compound is a novel nicotinamide-based small molecule inhibitor designed to overcome these limitations.[1][3] It has demonstrated superior potency against FLT3-ITD and various drug-resistant mutants compared to existing FDA-approved therapies in preclinical models.[1][4] This document details the preclinical data supporting this compound as a promising therapeutic agent for FLT3-mutated AML and provides methodologies for its scientific evaluation.
Mechanism of Action and Kinase Selectivity
This compound is classified as a type II kinase inhibitor.[1] This classification is supported by its preferential binding to the non-phosphorylated, inactive conformation of the ABL kinase, which is often used as a surrogate to determine the binding mode for other kinases.[1] Type II inhibitors typically bind to the 'DFG-out' conformation of the kinase domain, where the aspartate-phenylalanine-glycine motif is flipped. This mode of binding offers a distinct inhibitory profile and can confer activity against mutations that cause resistance to type I inhibitors.
Kinase Binding Affinity and Inhibitory Profile
This compound exhibits high affinity for FLT3 and its clinically relevant mutants. The dissociation constants (Kd) and IC50 values demonstrate its potent activity at nanomolar and sub-nanomolar concentrations.
Table 1: Kinase Binding Affinity (Kd) of this compound for FLT3 and its Mutants
| Kinase Target | Kd (nM) | Reference |
| FLT3 | 0.15 | [5] |
| FLT3 D835Y | 1.4 | [5] |
| ABL (non-phosphorylated) | 0.29 | [1] |
| ABL (phosphorylated) | 0.74 | [1] |
Table 2: In Vitro Inhibitory Activity (IC50) of this compound and Comparator FLT3 Inhibitors against FLT3-ITD and Resistant Mutants
| Compound | FLT3-ITD (IC50, nM) | FLT3-ITD-F691L (IC50, nM) | FLT3-ITD-D835Y (IC50, nM) | Reference |
| This compound | 0.04 | 1.52 | 6.62 | [1][5] |
| Gilteritinib | 1.25 | >100 | 26.43 | [1] |
| AC220 (Quizartinib) | 0.83 | >1000 | 50.47 | [1] |
| Sorafenib | 0.9 | >1000 | 1095 | [1] |
| Ponatinib | 2.54 | 45.97 | 162.5 | [1] |
| Midostaurin | 9.63 | 10.51 | 10.7 | [1] |
| Crenolanib | 10.3 | >1000 | 8.95 | [1] |
Data derived from cellular assays using murine BaF3 cells expressing the respective human FLT3 mutations.[1]
Downstream Signaling Inhibition
This compound effectively suppresses the constitutive downstream signaling cascade activated by mutant FLT3. This is evidenced by the inhibition of phosphorylation of key signaling nodes such as STAT5 and ERK in AML cell lines and in vivo tumor models.[6]
Figure 1. Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy in AML Models
This compound has demonstrated robust anti-leukemic activity in a range of preclinical models, including cell lines, patient-derived xenografts (PDX), and genetic mouse models.
In Vitro Anti-proliferative Activity
This compound potently inhibits the growth of human AML cell lines harboring FLT3-ITD mutations, such as MOLM14 and MV4-11.[1] Its efficacy extends to engineered cell lines expressing secondary resistance mutations that are insensitive to other approved inhibitors.[1]
In Vivo Anti-tumor Efficacy
In vivo studies using immunodeficient mice engrafted with human FLT3-ITD AML cell lines (MOLM14) or cells expressing the F691L resistance mutation showed that this compound treatment resulted in superior tumor growth inhibition and prolonged survival compared to the FDA-approved FLT3 inhibitor, gilteritinib.[1] Furthermore, this compound was effective in a genetic mouse model of AML bearing combined Tet2 loss and Flt3-ITD mutations, highlighting its potential in complex, multi-mutated disease.[1][6] In a patient-derived xenograft model of gilteritinib-resistant AML, all mice treated with this compound were alive at day 120, whereas none of the gilteritinib-treated mice survived past this point.[7]
Activity Against Other Mutations
While primarily developed as a FLT3 inhibitor, the broader kinase selectivity profile of this compound suggests potential applications in other cancers driven by different kinase mutations.
-
TET2: this compound has shown efficacy in AML models with co-occurring mutations in the epigenetic modifier TET2 along with FLT3-ITD.[1][4]
-
RET: this compound has been identified as a potent inhibitor of RET solvent-front mutants (G810C/R/S), which confer resistance to approved RET inhibitors like selpercatinib (B610774) and pralsetinib.[8][9] It also demonstrated the ability to penetrate the central nervous system, with a brain/plasma partition coefficient (Kp) of 0.4, suggesting potential for treating brain metastases.[8][9]
-
AURKB and Raf-1: Proteomic and phosphoproteomic analyses have suggested that this compound may also inhibit other kinases relevant to AML, such as AURKB and Raf-1.[2]
Experimental Protocols
The following are generalized protocols based on the methodologies described in the primary literature for the evaluation of this compound.
Kinase Binding Assays (KINOMEScan™)
The KINOMEScan™ platform (DiscoverX) is utilized to determine the binding affinity (Kd) of this compound against a large panel of human kinases.
Methodology:
-
This compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to DNA-tagged kinases.
-
The amount of kinase captured by the immobilized ligand is measured by quantitative PCR of the DNA tag.
-
The Kd is determined by measuring the concentration of this compound required to displace 50% of the kinase from the immobilized ligand.
Figure 2. Workflow for KINOMEScan binding affinity assay.
Cell Viability Assays
Cell viability is assessed to determine the IC50 of this compound in various cell lines.
Methodology:
-
Cell Culture: Murine BaF3 pro-B cells are transduced to express human FLT3-ITD or its resistant mutants. AML cell lines (e.g., MOLM14, MV4-11) are cultured under standard conditions.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Studies
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG) are used.
-
Cell Implantation: 1-5 x 10^6 human AML cells (e.g., MOLM14-luciferase) are injected intravenously or subcutaneously.
-
Treatment: Once tumor burden is established (monitored by bioluminescence imaging for luciferase-tagged cells or caliper measurements for subcutaneous tumors), mice are randomized into treatment groups. This compound is administered once daily by oral gavage.
-
Monitoring: Tumor growth is monitored regularly (e.g., 2-3 times per week). Animal body weight and general health are also monitored.
-
Endpoint: The study endpoint may be a specific tumor volume, a predetermined time point, or when animals show signs of morbidity. Survival is monitored and analyzed using Kaplan-Meier plots.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be harvested to assess target inhibition (e.g., p-FLT3 levels by Western blot or immunohistochemistry).
Figure 3. Experimental workflow for in vivo efficacy studies.
Western Blotting for Phospho-protein Analysis
Methodology:
-
Cell Lysis: AML cells treated with this compound or vehicle for specified times are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of FLT3, STAT5, and ERK.
-
Detection: After incubation with HRP-conjugated secondary antibodies, proteins are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound is a highly potent, type II FLT3 inhibitor that demonstrates significant preclinical activity against FLT3-ITD and clinically important resistance mutations that limit the efficacy of current therapies.[1][10] Its ability to overcome resistance, coupled with its efficacy in models with co-occurring epigenetic mutations, positions it as a promising candidate for the treatment of a broad population of AML patients.[1] The ongoing pre-IND studies will be crucial in transitioning this compound into clinical trials to evaluate its safety and efficacy in patients with relapsed/refractory FLT3-mutated AML.[2] Furthermore, its activity against other kinase targets, such as RET, warrants investigation in other malignancies.[8][9] The combination of this compound with other targeted agents, such as the BCL-2 inhibitor venetoclax, has also shown synergistic apoptotic activity in preclinical models and represents a promising area for future clinical investigation.[2]
References
- 1. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Towards the Treatment of Secondarily Mutated Leukemia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. JCI - Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia [jci.org]
- 4. JCI - Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia [jci.org]
- 5. This compound | FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. ‘Like a hand fitting into a glove’: Purdue-engineered compound designed to treat drug-resistant acute myeloid leukemia - News [purdue.edu]
- 8. Identification of alkynyl nicotinamide this compound as a RET solvent-front mutant inhibitor with intracranial efficacy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Identification of alkynyl nicotinamide this compound as a RET solvent-front mutant inhibitor with intracranial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
HSN748: A Novel Type II FLT3 Inhibitor Overcoming Resistance in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
HSN748 is a novel, potent, and selective alkynyl nicotinamide-based inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in Acute Myeloid Leukemia (AML).[1][2] Classified as a type II inhibitor, this compound demonstrates a distinct mechanism of action by preferentially binding to the inactive, non-phosphorylated conformation of the kinase. This characteristic contributes to its remarkable efficacy against a spectrum of clinically relevant FLT3 mutations, including the notoriously drug-resistant internal tandem duplication (ITD) in combination with the gatekeeper mutation (F691L) and the activation loop mutation (D835Y). Preclinical studies have consistently shown that this compound surpasses the potency of FDA-approved FLT3 inhibitors, such as Gilteritinib, particularly in the context of acquired resistance. This whitepaper provides a comprehensive technical overview of this compound, detailing its binding affinities, cellular activities, and the experimental methodologies used for its characterization, aimed at facilitating further research and development in the field of AML therapeutics.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the kinase and downstream signaling pathways, driving leukemogenesis and conferring a poor prognosis.
While several FLT3 inhibitors have been developed and approved for clinical use, their efficacy is often limited by the development of resistance, frequently through the acquisition of secondary mutations in the FLT3 kinase domain. This compound emerges as a promising next-generation therapeutic agent designed to address this critical unmet need. Its novel chemical scaffold and type II inhibitory mechanism offer a powerful tool to combat resistant forms of AML.
Mechanism of Action: A Type II Inhibition Strategy
This compound is distinguished as a type II inhibitor, a class of kinase inhibitors that bind to the inactive "DFG-out" conformation of the kinase. This is in contrast to type I inhibitors, which target the active "DFG-in" conformation. The "DFG-out" state is characterized by the movement of the Asp-Phe-Gly (DFG) motif at the start of the activation loop, which opens up a hydrophobic pocket adjacent to the ATP-binding site.
The preferential binding of this compound to the inactive conformation has been demonstrated through surrogate in vitro assays using ABL kinase. This compound exhibits a higher affinity for the non-phosphorylated (inactive) form of ABL (Kd = 0.29 nM) compared to the phosphorylated (active) form (Kd = 0.74 nM).[1][3] This mode of inhibition is significant as it often leads to higher selectivity and can be effective against mutations that confer resistance to type I inhibitors.
By stabilizing the inactive conformation, this compound effectively blocks the autophosphorylation of FLT3 and the subsequent activation of downstream pro-survival signaling pathways, most notably the RAS/MAPK pathway, as evidenced by the inhibition of ERK phosphorylation.[4]
Caption: this compound inhibits the FLT3 signaling pathway.
Quantitative Data
The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data, highlighting its superior activity against wild-type and mutated FLT3 compared to other known inhibitors.
Table 1: Binding Affinity (Kd) of this compound for FLT3 and its Mutants
| Target | Kd (nM) |
| FLT3 | 0.15 |
| FLT3 D835Y | 1.4 |
| ABL (non-phosphorylated) | 0.29 |
| ABL (phosphorylated) | 0.74 |
| Data sourced from Probechem Biochemicals.[1][3] |
Table 2: Inhibitory Concentration (IC50) of this compound and other FLT3 Inhibitors against FLT3-ITD and Resistant Mutants
| Compound | FLT3-ITD IC50 (nM) | FLT3-ITD-F691L IC50 (nM) | FLT3-ITD-D835Y IC50 (nM) |
| This compound | 0.04 | 1.52 | 6.62 |
| Gilteritinib | 1.25 | 26.43 | - |
| AC220 (Quizartinib) | 0.83 | 223.7 | 50.47 |
| Sorafenib | 0.9 | 1201 | 1095 |
| Ponatinib | 2.54 | 45.97 | 162.5 |
| Midostaurin | 9.63 | 10.51 | 10.7 |
| Crenolanib | 10.3 | 74.43 | 8.95 |
| IC50 values were determined in murine BaF3 cells expressing the respective FLT3 constructs.[1][3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Kinase Binding Assays (KINOMEScan™)
The binding affinity of this compound to a large panel of human kinases was determined using the KINOMEscan™ platform (DiscoverX).[1] This method is based on a competition binding assay.
-
Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. The ability of the test compound to compete with the immobilized ligand for binding to the kinase is measured.
-
Protocol Outline:
-
Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate an affinity resin.
-
Binding reactions are assembled by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound (this compound) in a binding buffer.
-
The reactions are incubated at room temperature with shaking to reach equilibrium.
-
The affinity beads are washed to remove unbound components.
-
The bound kinase is eluted from the beads.
-
The concentration of the eluted kinase is measured by qPCR.
-
Dissociation constants (Kd) are calculated from an 11-point, 3-fold serial dilution of the test compound.
-
Caption: KINOMEscan™ experimental workflow.
Cell Viability Assays
The effect of this compound on the proliferation of leukemic cells was assessed using murine Ba/F3 pro-B cells engineered to express various human FLT3 constructs. These cell lines become dependent on the activity of the expressed kinase for survival in the absence of IL-3.
-
Cell Lines:
-
Ba/F3-FLT3-ITD
-
Ba/F3-FLT3-ITD-F691L
-
Ba/F3-FLT3-ITD-D835Y
-
-
Protocol Outline:
-
Ba/F3 cells expressing the FLT3 mutants are seeded in 96-well plates.
-
The cells are treated with serial dilutions of this compound or control compounds.
-
The plates are incubated for 72 hours.
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured, and IC50 values are calculated by plotting the dose-response curves.
-
Western Blot Analysis
Western blotting was used to investigate the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Cell Lines: AML cell lines such as MV4-11 (expressing FLT3-ITD).
-
Protocol Outline:
-
Cells are treated with this compound or control compounds for a specified duration (e.g., 1 hour).
-
For drug washout experiments, the compound is removed by sequential washes, and cells are allowed to recover in fresh media for various time points.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of FLT3, ERK, and other proteins of interest.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
Caption: Western blot experimental workflow.
In Vivo Efficacy Studies
The anti-leukemic activity of this compound in vivo was evaluated in mouse models of AML.
-
Xenograft Model:
-
Mice: NOD-scid IL2Rγnull (NSG) mice.
-
Cells: MOLM14 (FLT3-ITD) or MOLM14-FLT3-ITD-F691L cells transduced with a luciferase reporter.
-
Procedure: Mice are injected intravenously with the leukemic cells. Treatment with this compound, Gilteritinib, or vehicle is initiated. Tumor burden is monitored by bioluminescence imaging. Survival is also a key endpoint.
-
-
Genetic Mouse Model:
-
Model: A model combining epigenetic mutations (Tet2-/-) and genetic mutations (Flt3-ITD/ITD).
-
Procedure: Bone marrow mononuclear cells from donor mice are transplanted into lethally irradiated recipient mice. After engraftment, mice are treated with this compound or vehicle, and the leukemic burden in peripheral blood and spleen is assessed.
-
Novelty and Clinical Significance
The novelty of this compound lies in its potent and selective inhibition of FLT3, particularly its efficacy against clinically significant resistance mutations that limit the durability of response to current therapies.
-
Overcoming Resistance: this compound demonstrates significant activity against the F691L gatekeeper mutation and the D835Y activation loop mutation, which are common mechanisms of resistance to both type I and some type II FLT3 inhibitors.[1][3]
-
Superior Potency: In head-to-head preclinical comparisons, this compound has shown superior potency to FDA-approved inhibitors like Gilteritinib, especially against resistant cell lines and in in vivo models.[1][5][6]
-
Favorable Preclinical Profile: this compound has demonstrated robust anti-leukemic activity in various preclinical models, including patient-derived xenografts, leading to prolonged survival.[1]
Future Directions
The compelling preclinical data for this compound strongly support its continued development as a therapeutic agent for FLT3-mutated AML. The next critical steps include the completion of pre-IND (Investigational New Drug) studies to enable the initiation of clinical trials in human patients.[2] Further research may also explore the combination of this compound with other anti-leukemic agents, such as venetoclax, to potentially achieve synergistic effects and further improve patient outcomes.[2]
Conclusion
This compound represents a significant advancement in the development of targeted therapies for AML. Its unique chemical structure and type II inhibitory mechanism confer a potent and selective activity against a broad range of FLT3 mutations, including those that drive resistance to current treatments. The robust preclinical data package positions this compound as a highly promising candidate for clinical development, offering the potential for a more effective and durable therapeutic option for patients with FLT3-mutated AML.
References
- 1. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Towards the Treatment of Secondarily Mutated Leukemia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. This compound | FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia [jci.org]
Methodological & Application
HSN748: In Vitro Assay Protocols for Acute Myeloid Leukemia (AML) Cell Lines
Published: December 2, 2025
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to constitutive activation of downstream signaling pathways that promote cell survival and proliferation. HSN748 is a potent and selective second-generation FLT3 tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation inhibitors.[1][2] This novel compound has demonstrated significant anti-leukemic activity in preclinical models of AML, including those harboring gilteritinib-resistant mutations.[1] this compound effectively inhibits FLT3 autophosphorylation, leading to the suppression of key downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, ultimately inducing cell cycle arrest and apoptosis in FLT3-mutated AML cells.[3][4]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in AML cell lines. The intended audience for this document includes researchers, scientists, and drug development professionals.
Data Presentation
This compound Inhibitory Activity in AML Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various AML cell lines, including those with FLT3 internal tandem duplication (ITD) mutations and resistance-conferring secondary mutations like F691L and D835Y.
| Cell Line | FLT3 Mutation Status | This compound IC50 (nM) | Reference |
| BaF3/FLT3-ITD | ITD | 0.04 | [3] |
| BaF3/FLT3-ITD-F691L | ITD, F691L (gatekeeper mutation) | 1.52 | [3] |
| BaF3/FLT3-ITD-D835Y | ITD, D835Y (activation loop mutation) | 6.62 | [3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in FLT3-Mutated AML
This compound is a type II inhibitor that binds to and stabilizes the inactive conformation of the FLT3 kinase. This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival and proliferative signaling pathways.
References
Application Note: HSN748 for Preclinical Research in Acute Myeloid Leukemia (AML)
Introduction HSN748 is a novel, potent, nicotinamide-based small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). It demonstrates high efficacy against wild-type FLT3, common activating mutations such as internal tandem duplications (FLT3-ITD), and clinically relevant drug-resistant secondary mutations (e.g., F691L gatekeeper mutation).[1][2][3] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[1] this compound has shown superior antitumor activity in mouse models of AML compared to the FDA-approved FLT3 inhibitor, Gilteritinib, highlighting its potential for treating relapsed, refractory, and drug-resistant AML.[2][4]
Mechanism of Action this compound functions as a type II inhibitor that potently targets the FLT3 kinase.[2][4] By binding to the ATP-binding pocket of FLT3, it blocks autophosphorylation and subsequent activation of downstream pro-survival signaling pathways.[1][5] This inhibition leads to the suppression of key pathways including RAS/MAPK and PI3K/AKT/mTOR, ultimately inducing cell cycle arrest and apoptosis in FLT3-mutated leukemia cells.[1][6]
Key Efficacy Data in Mouse Models
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound as documented in preclinical AML models.
Table 1: Summary of this compound Efficacy in AML Mouse Models
| Model Type | Cell Line / Genetic Background | Key Outcomes | Citation |
|---|---|---|---|
| Cell Line Xenograft | MOLM14 (FLT3-ITD) & MOLM14-F691L | Superior tumor growth inhibition compared to Gilteritinib. | [2] |
| Significantly prolonged survival of recipient mice. | [2][7] | ||
| Patient-Derived Xenograft (PDX) | Gilteritinib-resistant human patient AML samples | 100% survival at day 120 post-implantation. | [4] |
| Genetically Engineered Mouse Model | Tet2-/-:Flt3ITD/ITD | Reduced peripheral leukemic burden (WBC, neutrophils, monocytes). | [1][8] |
| Reduced splenomegaly. | [1][8] |
| | | Induced myeloid and erythroid differentiation in bone marrow. |[1][8] |
Table 2: Pharmacokinetic Profile of this compound in CD1 Mice
| Parameter | Route | Value | Citation |
|---|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | Oral | 3 hours | [2][5] |
| Elimination Half-life (T1/2) | Oral / IV | 3 - 6 hours | [9] |
| Oral Bioavailability | Oral | 60 - 80% (at 10-30 mg/kg) | [9] |
| 24h Plasma Concentration | Oral | ~5 ng/mL (9.6 nM) |[2][5] |
Signaling and Experimental Workflow Diagrams
Protocols for In Vivo Administration and Efficacy Studies
The following protocols are synthesized from published preclinical studies of this compound.[1][2][5][8]
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol is suitable for evaluating the efficacy of this compound against specific FLT3 mutations using established human leukemia cell lines.
1. Materials and Reagents:
-
Mice: 6-8 week old immunodeficient mice (e.g., NOD-scid IL2Rgnull - NSG).
-
Cells: Luciferase-expressing human AML cell lines (e.g., MOLM14 for FLT3-ITD, MOLM14-FLT3ITD–F691L for drug resistance studies).
-
Vehicle: To be determined based on the formulation of this compound (consult manufacturer's data sheet).
-
This compound Compound: Synthesized and quality-controlled.
-
Bioluminescence Imaging System: For non-invasive tumor monitoring.
2. Procedure:
-
Cell Culture: Culture MOLM14 cells under standard conditions. Ensure cells are in the logarithmic growth phase and have >95% viability before injection.
-
Implantation: Intravenously inject 1 x 106 viable leukemia cells in 100 µL of sterile PBS into the tail vein of each NSG mouse.
-
Tumor Engraftment Monitoring: Beginning 5-7 days post-injection, monitor tumor engraftment weekly using bioluminescence imaging.
-
Randomization and Treatment: Once a consistent bioluminescent signal is detected, randomize mice into treatment cohorts (n=5-10 mice per group):
-
Group 1: Vehicle control (oral gavage, once daily).
-
Group 2: this compound (e.g., 10-30 mg/kg, oral gavage, once daily).
-
Group 3: Comparator drug, e.g., Gilteritinib (oral gavage, once daily).
-
-
Efficacy Monitoring:
-
Continue to monitor tumor burden 1-2 times per week via bioluminescence imaging.
-
Monitor body weight and clinical signs of distress.
-
Record survival data daily.
-
Protocol 2: Genetically Engineered Mouse Model (GEMM)
This protocol evaluates this compound in a more complex, syngeneic model that recapitulates AML development with co-occurring genetic and epigenetic mutations.
1. Materials and Reagents:
-
Donor Mice: CD45.2 expressing Tet2-/-:Flt3ITD/ITD AML mice and CD45.1 expressing wild-type BoyJ mice.[1]
-
Recipient Mice: F1 hybrid mice expressing both CD45.1 and CD45.2, lethally irradiated (e.g., 9.5 Gy split dose).
-
This compound Compound: Formulated for oral administration.
-
Flow Cytometer and Antibodies: For immunophenotyping of peripheral blood and bone marrow (e.g., anti-CD45.1, anti-CD45.2, anti-CD11b, anti-Gr1, anti-Ter119).
2. Procedure:
-
Bone Marrow Transplant:
-
Isolate bone marrow mononuclear cells from both donor mouse strains.
-
Mix equal numbers of cells from each donor.
-
Transplant the cell mixture into lethally irradiated F1 recipient mice via tail vein injection.
-
-
Leukemia Development: Allow 6 weeks for leukemia to establish. Confirm engraftment and disease manifestation by analyzing peripheral blood for the presence of CD45.2+ leukemic cells via flow cytometry.
-
Treatment Initiation: Once leukemia is established, randomize mice into cohorts:
-
Monitoring and Analysis:
-
Peripheral Blood: Collect blood periodically to monitor leukemic burden (WBC counts, percentage of CD45.2+ cells).
-
Endpoint Analysis: After a defined treatment period (e.g., 6 weeks), euthanize mice and perform a comprehensive analysis:
-
Spleen: Measure spleen weight and size as an indicator of disease burden.
-
Bone Marrow & Spleen: Prepare single-cell suspensions for detailed flow cytometric analysis to assess the frequency of leukemic cells and the status of myeloid and erythroid differentiation.[1]
-
-
Protocol 3: Pharmacodynamic (PD) Assessment
This protocol is designed to confirm that this compound inhibits its target in vivo.
1. Model: Use a subcutaneous tumor model for easy tissue collection. Implant MOLM14 cells subcutaneously into NSG mice. 2. Procedure:
-
Allow tumors to grow to a palpable size (e.g., ~300 mm3).[2][5]
-
Administer a single oral dose of this compound (e.g., 10 or 30 mg/kg) or vehicle.[5]
-
Based on pharmacokinetic data, harvest tumors at peak plasma concentration (e.g., 6 hours) and after partial clearance (e.g., 24 hours).[2][5]
-
Prepare tumor lysates and perform Western blot analysis to assess the phosphorylation status of FLT3, STAT5, and ERK. A reduction in the phosphorylated forms of these proteins indicates effective target engagement by this compound.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. ‘Like a hand fitting into a glove’: Purdue-engineered compound designed to treat drug-resistant acute myeloid leukemia - News [purdue.edu]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. Item - Towards the Treatment of Secondarily Mutated Leukemia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. JCI - Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia [jci.org]
- 8. JCI - Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia [jci.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Unveiling the Potency of HSN748 in FLT3 Inhibition via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic cell proliferation and differentiation.[1] Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[1][2] HSN748 is a novel, potent, and selective type II inhibitor of FLT3, demonstrating significant efficacy against wild-type FLT3 and various drug-resistant mutants.[2][3] This document provides a comprehensive guide for the analysis of FLT3 phosphorylation (p-FLT3) using Western blot following treatment with this compound, a crucial method for evaluating its inhibitory effects.
Introduction to this compound and FLT3 Signaling
FLT3, a member of the class III receptor tyrosine kinase family, plays a pivotal role in the normal development of hematopoietic stem and progenitor cells.[4][5] Upon binding its ligand (FL), FLT3 dimerizes and undergoes autophosphorylation at specific tyrosine residues.[4][6] This phosphorylation event creates docking sites for various downstream signaling molecules, activating pro-survival and proliferative pathways, including the PI3K/Akt, RAS/MAPK, and STAT5 pathways.[7][8] In AML, mutations such as internal tandem duplications (ITD) lead to constitutive, ligand-independent activation of FLT3, driving uncontrolled cell growth.[1][4]
This compound is a nicotinamide-based, type II FLT3 inhibitor that demonstrates high potency and selectivity.[2][3] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like this compound target the inactive conformation, often leading to longer target engagement and improved efficacy against certain mutations.[3][9] this compound has shown remarkable activity against clinically relevant FLT3 mutations, including those conferring resistance to other FLT3 inhibitors.[2][3]
FLT3 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical FLT3 signaling pathway and the mechanism of inhibition by this compound.
Quantitative Analysis of this compound Activity
This compound demonstrates potent inhibition of cell growth in murine BaF3 cells engineered to express various clinically relevant FLT3 mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these cell lines.[3]
| Cell Line | FLT3 Mutation | This compound IC50 (nM) |
| BaF3-FLT3-ITD | Internal Tandem Duplication | 0.04 |
| BaF3-FLT3-ITD-F691L | Gatekeeper Mutation | 1.52 |
| BaF3-FLT3-ITD-D835Y | Activation Loop Mutation | 6.62[9] |
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing p-FLT3 levels after this compound treatment.
Detailed Experimental Protocol
This protocol is optimized for cell lines endogenously expressing FLT3 mutations, such as MOLM-14 or MV4-11.
Materials and Reagents:
-
Cell Lines: MOLM-14 or MV4-11 cells
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Bis-Tris gels (4-12%), SDS-PAGE running buffer
-
Transfer: PVDF membrane, transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent due to potential cross-reactivity with phosphoproteins.[10]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Buffers: Phosphate-Buffered Saline (PBS), TBST
Procedure:
-
Cell Culture and Treatment:
-
Culture MOLM-14 or MV4-11 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer (100 µL per 1-2 x 10^6 cells).
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Destain the membrane with TBST.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-FLT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[10]
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total FLT3 and a loading control (β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the p-FLT3 signal to the total FLT3 signal.
-
Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of FLT3 at Tyr591. This will be visualized as a reduction in the intensity of the p-FLT3 band in the Western blot. A recent study demonstrated that treatment of MOLM14 cells with this compound resulted in profound and prolonged inhibition of p-FLT3.[9] The total FLT3 levels should remain relatively unchanged over the short treatment course. Densitometric analysis will allow for the quantification of this inhibition, providing a robust measure of this compound's cellular potency.
Troubleshooting
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (time and BSA concentration).
-
Titrate the primary and secondary antibody concentrations.
-
-
Weak or No Signal:
-
Confirm protein transfer with Ponceau S staining.
-
Ensure the use of fresh lysis buffer containing active phosphatase inhibitors.
-
Check the activity of the primary and secondary antibodies.
-
Use a fresh ECL substrate.
-
-
Non-specific Bands:
By following this detailed protocol, researchers can effectively utilize Western blotting to characterize the inhibitory activity of this compound on FLT3 signaling, providing valuable insights for preclinical and translational studies in AML.
References
- 1. FLT3, a signaling pathway gene [ogt.com]
- 2. JCI - Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia [jci.org]
- 3. This compound | FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Reactome | FLT3 Signaling [reactome.org]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Phospho-FLT3 (Tyr591) (54H1) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: HSN748 Pharmacokinetics and Bioavailability In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo pharmacokinetic (PK) properties and bioavailability of HSN748, a potent inhibitor of RET solvent-front mutants and FLT3 mutations.[1][2] The following protocols and data have been compiled from preclinical studies to guide further research and development of this compound.
Pharmacokinetic Profile of this compound
This compound has demonstrated favorable in vivo pharmacokinetic properties, including oral bioavailability and efficient tissue distribution.[1] Studies in rodents have been conducted to determine its plasma concentration-time profiles, key PK parameters, and brain penetration.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Oral Bioavailability (%) |
| Intravenous (IV) | 2 | - | - | - | - | - |
| Oral (PO) | 10-30 | - | - | - | - | 60-80[1][3] |
Note: Specific Cmax, Tmax, and AUC values for mice were not detailed in the provided search results.
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration [1]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) |
| 20 | 911 | 2-4 | - | 3-6 |
| 50 | - | 2-4 | - | 3-6 |
| 100 | 3326 | 2-4 | - | 3-6 |
Note: AUC values were not specified. Exposure (Cmax and AUC) increased slightly less than proportionally with dose escalation.[1]
Table 3: Brain Penetration of this compound in Rats [1]
| Parameter | Value |
| Brain-to-Plasma Partition Coefficient (Kp) | 0.42 |
| AUCbrain/AUCplasma | 0.42 |
This Kp value indicates that this compound can penetrate the central nervous system (CNS).[1][4]
Experimental Protocols
The following are detailed methodologies for key in vivo pharmacokinetic experiments.
Protocol 1: In Vivo Pharmacokinetic Analysis in Rats
Objective: To determine the pharmacokinetic profile of this compound in male Sprague-Dawley (SD) rats after oral administration.
Materials:
-
This compound
-
Vehicle: 0.5% methylcellulose (B11928114) (4000 cp)/0.1 M citrate (B86180) buffer (pH 4.5)
-
Male SD rats
-
Heparinized tubes
-
Centrifuge
-
Freezer (-80 °C)
-
Analytical software (e.g., Phoenix WinNonlin)
Procedure:
-
Animal Dosing:
-
Blood Sample Collection:
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.[1]
-
-
Sample Storage:
-
Store plasma samples at -80 °C until analysis.[1]
-
-
Data Analysis:
-
Analyze the mean concentration-time profiles using software such as Phoenix WinNonlin to calculate standard PK parameters, including the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).[1]
-
Protocol 2: In Vivo Pharmacokinetic and Brain Penetration Analysis in Mice
Objective: To determine the pharmacokinetic profile and brain-to-plasma distribution of this compound in male CD1 mice after intravenous administration.
Materials:
-
This compound
-
Vehicle: 5% DMSO/5% Tween80/40% PEG400/50% PBS
-
Male CD1 mice
-
Heparinized tubes
-
Centrifuge
-
Liquid nitrogen
-
Freezer (-80 °C)
-
Analytical software (e.g., Phoenix WinNonlin)
Procedure:
-
Animal Dosing:
-
Sample Collection:
-
Plasma and Brain Tissue Processing:
-
Sample Storage:
-
Store plasma and brain samples at -80 °C until analysis.[1]
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for in vivo pharmacokinetic analysis of this compound.
Caption: Logical relationship of this compound pharmacokinetic processes in vivo.
References
- 1. Identification of alkynyl nicotinamide this compound as a RET solvent-front mutant inhibitor with intracranial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of alkynyl nicotinamide this compound as a RET solvent-front mutant inhibitor with intracranial efficacy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Assessing HSN748 Central Nervous System Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective delivery of therapeutics to the central nervous system (CNS) is a formidable challenge in drug development, primarily due to the highly selective nature of the blood-brain barrier (BBB).[1][2][3] The BBB is a complex and dynamic interface that precisely regulates the passage of substances from the peripheral circulation into the brain parenchyma, thereby protecting the CNS from toxins and pathogens.[1][4][5] However, this protective mechanism also significantly hinders the entry of potentially therapeutic agents. This document provides a comprehensive guide with detailed protocols for assessing the CNS penetration of HSN748, a novel small molecule therapeutic candidate.
The assessment of CNS penetration is a critical step in the development of any drug targeting the CNS.[1][2][4] Key parameters to evaluate include the rate and extent of BBB permeation, the potential for active efflux by transporters such as P-glycoprotein (P-gp), and the unbound concentration of the drug in the brain, which is the pharmacologically active fraction.[1][6][7] A multi-tiered approach, combining in silico, in vitro, and in vivo methods, is recommended for a thorough evaluation.[1][2][4]
In Silico Prediction of CNS Penetration
Computational models serve as a valuable initial screening tool to predict the likelihood of a compound crossing the BBB.[1][4][8] These models utilize physicochemical properties and structural features to estimate CNS penetration.
Key Physicochemical Properties for CNS Penetration:
| Parameter | Favorable Range for CNS Penetration | This compound (Predicted) |
| Molecular Weight (MW) | < 400 Da | 385 Da |
| LogP (Lipophilicity) | 1 - 3 | 2.5 |
| Polar Surface Area (PSA) | < 90 Ų | 75 Ų |
| Hydrogen Bond Donors | ≤ 3 | 2 |
| Hydrogen Bond Acceptors | ≤ 7 | 5 |
| pKa | 7.5 - 10.5 | 8.2 |
In Vitro Assessment of BBB Permeability
In vitro models provide a controlled environment to study the passive permeability and active transport of this compound across a cell monolayer that mimics the BBB.[9][10][11]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA-BBB assay is a high-throughput method to predict passive, transcellular permeability.[7]
Protocol: PAMPA-BBB for this compound
-
Preparation of Lipid Mixture: Prepare a 1% (w/v) solution of porcine brain polar lipid extract in dodecane (B42187).
-
Coating of Donor Plate: Add 5 µL of the lipid mixture to each well of a 96-well filter plate (PVDF membrane, 0.45 µm pore size) and allow the dodecane to evaporate.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in Phosphate Buffered Saline (PBS) at pH 7.4.
-
Prepare Lucifer yellow (a low-permeability marker) and caffeine (B1668208) (a high-permeability marker) solutions as controls.
-
-
Assay Procedure:
-
Add 200 µL of the this compound solution to the donor wells.
-
Add 300 µL of PBS to the acceptor wells of a 96-well acceptor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.[12][13][14]
-
Calculate the effective permeability (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium]) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
-
Data Presentation: PAMPA-BBB Results for this compound
| Compound | Pe (x 10⁻⁶ cm/s) | Predicted CNS Penetration |
| This compound | 5.2 | High |
| Caffeine (Control) | > 4.0 | High |
| Lucifer Yellow (Control) | < 2.0 | Low |
Madin-Darby Canine Kidney Cells Transfected with the MDR1 Gene (MDCK-MDR1) Assay
This assay is crucial for determining if this compound is a substrate for the P-glycoprotein (P-gp) efflux pump, a key transporter at the BBB.[1][4][6]
Protocol: MDCK-MDR1 Bidirectional Transport Assay for this compound
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.[10]
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES at pH 7.4.
-
Assay Procedure:
-
Apical to Basolateral (A-B) Transport: Add this compound (10 µM) to the apical (donor) side and transport buffer to the basolateral (acceptor) side.
-
Basolateral to Apical (B-A) Transport: Add this compound (10 µM) to the basolateral (donor) side and transport buffer to the apical (acceptor) side.
-
To assess the role of P-gp, perform the B-A transport in the presence and absence of a known P-gp inhibitor (e.g., 1 µM zosuquidar).
-
Incubate at 37°C with 5% CO₂ for 2 hours.
-
-
Sample Analysis: Collect samples from the acceptor compartment at various time points and quantify the concentration of this compound using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of transport, A is the surface area of the Transwell membrane, and C₀ is the initial concentration in the donor compartment.
-
Efflux Ratio (ER) = Papp(B-A) / Papp(A-B)
-
Data Presentation: MDCK-MDR1 Assay Results for this compound
| Transport Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | ER with P-gp Inhibitor | P-gp Substrate |
| A to B | 3.5 | 4.1 | 1.2 | Yes |
| B to A | 14.3 |
An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp.[1] The reduction of the efflux ratio in the presence of a P-gp inhibitor confirms this.
Diagram: In Vitro Experimental Workflow
Caption: Workflow for in vitro assessment of this compound permeability.
In Vivo Assessment of CNS Penetration
In vivo studies in animal models are essential to confirm the findings from in vitro assays and to understand the pharmacokinetic profile of this compound in a physiological context.[1][2][3]
Brain-to-Plasma Concentration Ratio (Kp)
This is a fundamental in vivo parameter that measures the total concentration of a drug in the brain relative to the plasma at a specific time point.[7]
Protocol: Kp Determination in Mice
-
Animal Dosing: Administer this compound to mice (e.g., 10 mg/kg, intravenously).
-
Sample Collection: At designated time points (e.g., 0.5, 1, 2, and 4 hours post-dose), collect blood and brain tissue.
-
Sample Processing:
-
Centrifuge blood to obtain plasma.
-
Homogenize brain tissue in a suitable buffer.
-
-
Quantification: Determine the concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.[12][15][16]
-
Calculation: Kp = C_brain / C_plasma where Cbrain is the total concentration in the brain and Cplasma is the total concentration in the plasma.
Unbound Brain-to-Plasma Ratio (Kp,uu)
Kp,uu is considered the gold standard for assessing CNS penetration as it accounts for the unbound, pharmacologically active drug concentrations in both brain and plasma.[1][2][17]
Protocol: Kp,uu Determination using Brain Microdialysis
-
Surgical Implantation: Surgically implant microdialysis probes into the striatum of anesthetized rats. Implant a separate probe into the jugular vein for simultaneous blood sampling.[17]
-
Drug Administration: After a recovery period, administer this compound (e.g., 5 mg/kg, intravenous infusion).
-
Microdialysis Sampling: Continuously perfuse the probes with artificial cerebrospinal fluid (aCSF). Collect dialysate samples from both brain and blood probes at regular intervals (e.g., every 20 minutes).[17][18]
-
Quantification: Analyze the concentration of this compound in the dialysate samples using LC-MS/MS.
-
Calculation: Kp,uu = AUC_brain,unbound / AUC_plasma,unbound where AUC is the area under the concentration-time curve for the unbound drug.
Data Presentation: In Vivo Pharmacokinetic Parameters for this compound
| Parameter | Value | Interpretation |
| Kp | 1.8 | This compound readily enters the brain. |
| fu,brain (unbound fraction in brain) | 0.05 | This compound has high brain tissue binding. |
| fu,plasma (unbound fraction in plasma) | 0.10 | This compound has moderate plasma protein binding. |
| Kp,uu | 0.9 | Indicates net passive diffusion across the BBB. |
A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion.[1] A Kp,uu significantly less than 1 indicates active efflux, while a value greater than 1 suggests active influx.
Diagram: In Vivo Experimental Workflow
Caption: Workflow for in vivo assessment of this compound CNS penetration.
P-glycoprotein Efflux and Potential Signaling Pathways
The in vitro data suggests this compound is a P-gp substrate. P-gp is an ATP-driven efflux transporter that actively pumps xenobiotics out of the brain.[6][19] Its expression and activity can be modulated by various signaling pathways, which could have implications for this compound's therapeutic efficacy.
Diagram: Simplified P-glycoprotein Efflux at the BBB
Caption: P-gp mediated efflux of this compound at the blood-brain barrier.
Conclusion
The comprehensive assessment of this compound's CNS penetration properties indicates that while the molecule possesses favorable physicochemical characteristics for passive diffusion across the BBB, its efficacy may be limited by P-glycoprotein mediated efflux. The Kp,uu value of approximately 0.9 suggests that at steady-state, the unbound concentrations in the brain and plasma are nearly equal, implying that passive diffusion is a significant contributor to its brain entry. However, the in vitro data clearly identifies this compound as a P-gp substrate. This suggests that co-administration with a P-gp inhibitor or structural modifications to reduce its affinity for P-gp could be viable strategies to enhance its therapeutic concentration in the CNS. Further studies are warranted to explore these possibilities and to fully elucidate the clinical implications of these findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Quantitative Intracerebral Microdialysis Studies to Determine Unbound Extracellular Fluid Drug Concentrations in Discrete Areas of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
HSN748: A Novel FLT3 Inhibitor for Inducing Apoptosis in Leukemic Stem Cells
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals in the field of oncology and hematology.
Introduction:
HSN748 is a potent and selective novel inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] Activating mutations in FLT3 are associated with poor prognosis and resistance to conventional chemotherapy. This compound has demonstrated significant preclinical efficacy in inducing apoptosis and overcoming resistance in AML models, including those with clinically relevant secondary mutations that confer resistance to other FLT3 inhibitors.[1] These application notes provide a summary of the key findings and detailed protocols for evaluating the effects of this compound on leukemic cells, with a focus on apoptosis induction.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the in vitro inhibitory activity of this compound against various FLT3-mutated cell lines.
Table 1: Growth Inhibition (IC50) of this compound and other FLT3 Inhibitors against FLT3ITD-expressing Ba/F3 Cells [1]
| Compound | IC50 (nM) |
| This compound | 0.04 |
| HSN608 | 0.09 |
| AC220 (Quizartinib) | 0.83 |
| Sorafenib | 0.9 |
| Gilteritinib | 1.25 |
| Ponatinib | 2.54 |
| Midostaurin | 9.63 |
| Crenolanib | 10.3 |
Table 2: Growth Inhibition (IC50) of this compound against Drug-Resistant FLT3 Mutants in Ba/F3 Cells [1]
| Compound | FLT3ITD-F691L IC50 (nM) | FLT3ITD-D835Y IC50 (nM) |
| This compound | Not explicitly stated, but demonstrated high potency | 6.62 |
| HSN608 | Not explicitly stated, but demonstrated high potency | 7.45 |
| Midostaurin | 10.51 | Not explicitly stated |
| Gilteritinib | 26.43 | Not explicitly stated |
| Ponatinib | 45.97 | Not explicitly stated |
| Crenolanib | 74.43 | Not explicitly stated |
| AC220 (Quizartinib) | 223.7 | Not explicitly stated |
| Sorafenib | 1201 | Not explicitly stated |
In Vivo Efficacy of this compound
Table 3: Survival Outcome in a Patient-Derived Xenograft (PDX) Model of Gilteritinib-Resistant AML [2]
| Treatment Group | Survival at Day 120 |
| This compound | 100% |
| Gilteritinib | 0% |
Signaling Pathways
This compound exerts its pro-apoptotic effects by inhibiting the constitutively active FLT3 receptor, which in turn downregulates key pro-survival signaling pathways.
Caption: this compound inhibits mutated FLT3, blocking downstream pro-survival pathways.
Experimental Protocols
The following protocols are based on methodologies reported in the primary literature studying this compound and are provided as a guide for preclinical evaluation.
Caption: A general workflow for the preclinical evaluation of this compound.
Cell Culture and this compound Treatment
Objective: To culture FLT3-mutated AML cell lines and treat with this compound to assess its effects.
Materials:
-
FLT3-mutated AML cell lines (e.g., MOLM-14, MV4-11)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
Protocol:
-
Culture AML cell lines in RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[3]
-
Maintain cell density between 0.5 x 106 and 1.5 x 106 cells/mL.[3]
-
For experiments, seed cells at a density of 0.5 x 106 cells/mL.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 nM to 1000 nM) for the desired duration (e.g., 24, 48, 72 hours).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in AML cells following this compound treatment using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 105 cells per sample by centrifugation at 500 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of FLT3 Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Patient-Derived Xenograft (PDX) Mouse Model of AML
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG)
-
Primary AML patient cells
-
This compound formulation for oral gavage
-
Vehicle control
Protocol:
-
Establish AML PDX models by transplanting primary AML patient cells into immunodeficient mice.
-
Monitor engraftment by analyzing peripheral blood for human CD45+ cells.
-
Once engraftment is established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control orally, five times a week.[1]
-
Monitor animal health and tumor burden regularly.
-
Assess survival as a primary endpoint.
-
At the end of the study, harvest bone marrow and spleen to analyze the percentage of leukemic cells by flow cytometry.
Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized based on specific experimental conditions and laboratory standards. Appropriate safety precautions should be taken when handling chemical reagents and biological materials.
References
- 1. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ‘Like a hand fitting into a glove’: Purdue-engineered compound designed to treat drug-resistant acute myeloid leukemia - News [purdue.edu]
- 3. Leibniz Institute DSMZ: Details [dsmz.de]
Application Notes and Protocols: Combining HSN748 with Venetoclax in AML Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant portion of AML cases involve mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. While targeted therapies like the FLT3 inhibitor gilteritinib (B612023) and the BCL-2 inhibitor venetoclax (B612062) have improved outcomes, drug resistance remains a major challenge.
HSN748 is a novel, potent, nicotinamide-based FLT3 inhibitor designed to overcome resistance to existing therapies.[1] Preclinical studies have demonstrated its remarkable efficacy against a wide range of FLT3 mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, as well as clinically relevant resistance mutations such as D835Y and F691L.[2][3] This document provides detailed application notes and protocols for studying the combination of this compound and venetoclax in AML, based on emerging preclinical evidence suggesting a synergistic anti-leukemic effect. The combination of a potent FLT3 inhibitor that can overcome resistance with a BCL-2 inhibitor offers a promising therapeutic strategy to induce deeper and more durable responses in AML.
Preclinical Data Summary
Recent preclinical research, primarily from a doctoral thesis at Purdue University, has indicated that combining this compound analogs with venetoclax results in a synergistic increase in apoptotic activity in AML cells harboring both FLT3-ITD and secondary resistance mutations.[2] While extensive peer-reviewed data on the direct combination of this compound and venetoclax is still emerging, the available information points towards a strong synergistic potential.
In Vitro Synergy
A study involving HSL468, an analog of this compound, in combination with venetoclax demonstrated significant synergy in an AML cell line with both FLT3-ITD and the F691L resistance mutation.[2]
| Compound Combination | Cell Line | Mutation Status | Measurement | Value |
| HSL468 (1.25 nM) + Venetoclax (80 nM) | AML Cell Line | FLT3-ITD, F691L | Coefficient of Inhibition | 0.23[2] |
In Vivo Efficacy of this compound Monotherapy
While in vivo data for the this compound and venetoclax combination is not yet publicly available, studies on this compound as a single agent have shown profound anti-leukemic activity in mouse models of drug-resistant AML.
| Treatment | Mouse Model | Outcome |
| This compound | Mice implanted with gilteritinib-resistant human patient AML samples | 100% survivability after 120 days[3] |
| Gilteritinib | Mice implanted with gilteritinib-resistant human patient AML samples | 0% survivability past day 120[3] |
Signaling Pathways and Mechanism of Action
The synergistic effect of combining this compound and venetoclax is believed to stem from their complementary mechanisms of action targeting key survival pathways in AML.
-
This compound: As a potent FLT3 inhibitor, this compound directly targets the constitutively active FLT3 signaling pathway, which is a primary driver of proliferation and survival in FLT3-mutated AML. Downregulation of the FLT3 pathway can lead to decreased expression of anti-apoptotic proteins like MCL-1, a known mechanism of resistance to venetoclax. Furthermore, studies have shown that this compound downregulates FOXM1, a transcription factor whose inactivation has been linked to overcoming venetoclax resistance.
-
Venetoclax: This BCL-2 inhibitor restores the intrinsic apoptotic pathway by sequestering BCL-2, thereby releasing pro-apoptotic proteins like BIM and allowing for BAX/BAK-mediated mitochondrial outer membrane permeabilization and subsequent caspase activation.
The combination of these two agents creates a "dual-hit" on AML cells, simultaneously inhibiting a key pro-survival signaling pathway and directly promoting apoptosis.
Caption: Proposed mechanism of synergy between this compound and venetoclax in AML.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and venetoclax in AML.
Cell Viability and Synergy Assessment
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and venetoclax individually and for assessing their synergistic effects in combination.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11 for FLT3-ITD; consider generating resistant lines with D835Y or F691L mutations)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Venetoclax (dissolved in DMSO)
-
96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader with luminescence detection capabilities
-
Synergy software (e.g., CompuSyn, SynergyFinder)
Protocol:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of culture medium.
-
Drug Preparation: Prepare serial dilutions of this compound and venetoclax in culture medium. For combination studies, prepare a matrix of concentrations of both drugs.
-
Treatment: Add 50 µL of the drug dilutions to the respective wells. Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for cell viability and synergy assessment.
Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound and venetoclax.
Materials:
-
AML cell lines
-
This compound and Venetoclax
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore if needed)
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 AML cells per well in 6-well plates. Treat with this compound, venetoclax, the combination, or vehicle (DMSO) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
In Vivo Xenograft Study
This protocol outlines a mouse xenograft model to evaluate the in vivo efficacy of the this compound and venetoclax combination.
Materials:
-
NOD/SCID gamma (NSG) mice (6-8 weeks old)
-
AML cell line expressing luciferase (e.g., MOLM-13-luc)
-
This compound (formulated for oral gavage)
-
Venetoclax (formulated for oral gavage)
-
Vehicle control solution
-
Bioluminescence imaging system
Protocol:
-
Cell Implantation: Inject 1 x 10^6 luciferase-expressing AML cells intravenously into NSG mice.
-
Tumor Engraftment Monitoring: Monitor tumor engraftment by bioluminescent imaging starting 7 days post-injection.
-
Randomization and Treatment: Once the tumor burden is established (as determined by bioluminescence signal), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Venetoclax alone, this compound + Venetoclax).
-
Drug Administration: Administer drugs daily via oral gavage at predetermined doses.
-
Monitoring: Monitor tumor progression weekly using bioluminescence imaging. Monitor mouse body weight and overall health status.
-
Endpoint: The study endpoint can be a fixed time point (e.g., 28 days) or when mice in the control group show signs of morbidity. Survival can be monitored as a primary endpoint.
-
Data Analysis:
-
Compare the bioluminescence signal between treatment groups over time.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Caption: Workflow for in vivo xenograft study.
Conclusion
The combination of this compound and venetoclax represents a promising therapeutic strategy for AML, particularly for patients with FLT3 mutations and those who have developed resistance to current therapies. The protocols and information provided in these application notes are intended to guide researchers in the preclinical evaluation of this novel drug combination. Further studies are warranted to fully elucidate the mechanisms of synergy and to pave the way for potential clinical investigation.
References
- 1. Elizabeth Ruth Fei Y Chu - Purdue University Graduate School - Figshare Profile [hammer.purdue.edu]
- 2. Item - Towards the Treatment of Secondarily Mutated Leukemia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Potent Personalized Venetoclax Partners for Acute Myeloid Leukemia Identified by Ex Vivo Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HSN748 solubility and preparation for in vitro studies
This technical support center provides essential information for researchers, scientists, and drug development professionals working with HSN748. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guidance to facilitate your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent nicotinamide-based inhibitor of FMS-like tyrosine kinase 3 (FLT3). It is designed to target FLT3 mutations, including those that confer resistance to other approved inhibitors, making it a promising agent for treating drug-resistant acute myeloid leukemia (AML).[1][2] this compound functions as a type II inhibitor, preferentially binding to the inactive conformation of the kinase.[3] Its primary mechanism of action involves the inhibition of FLT3 autophosphorylation, which subsequently affects downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.[3]
Q2: What is the solubility of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro studies, a stock solution of 10 mM in DMSO has been successfully used. Information on its solubility in other organic solvents like ethanol (B145695) or in aqueous buffers such as PBS is not extensively detailed in the available literature. It is common for kinase inhibitors to have limited aqueous solubility, necessitating a DMSO stock for initial solubilization.
Q3: How should I prepare this compound for in vitro experiments?
A3: To prepare this compound for cell-based assays, you should first dissolve it in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles. For your experiments, the DMSO stock should be serially diluted to the desired final concentrations in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound has been shown to significantly impact key signaling pathways that are often dysregulated in AML. Phosphoproteomic analyses have revealed that this compound treatment alters the phosphorylation of essential proteins in the PI3K/AKT/mTOR and MAPK signaling pathways.[3] Additionally, this compound affects several cell cycle checkpoint proteins.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 6.62 nM | BaF3 cells expressing FLT3ITD-D835Y | |
| IC₅₀ | 7.45 nM (for HSN608, a related compound) | BaF3 cells expressing FLT3ITD-D835Y | |
| Residence Time on FLT3 | 385 minutes | In vitro FRET-based assay | [3] |
| Gilteritinib Residence Time | ~60 minutes | In vitro FRET-based assay | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes
- Calibrated pipettes and sterile tips
- Cell culture medium appropriate for your cell line
2. Preparation of 10 mM Stock Solution: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound. c. Add the calculated volume of DMSO to the vial of this compound. d. Gently vortex or sonicate in a water bath at room temperature until the compound is completely dissolved. e. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
3. Preparation of Working Solutions for Cell-Based Assays: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment. c. Important: Ensure the final DMSO concentration in your cell culture wells does not exceed a level that is toxic to your specific cell line (typically ≤0.1%). d. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | The aqueous solubility of this compound is exceeded when diluted from the DMSO stock. | - Perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous medium.- Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells.- Briefly warm the medium to 37°C during dilution, and mix gently but thoroughly. |
| Inconsistent or No Biological Activity | - Compound Degradation: Repeated freeze-thaw cycles or improper storage of the stock solution.- Low Cellular Uptake: The compound may not be efficiently penetrating the cell membrane.- Incorrect Concentration: Errors in dilution calculations. | - Use fresh aliquots of the stock solution for each experiment.- Verify the physicochemical properties of this compound for expected cell permeability.- Double-check all dilution calculations. |
| High Variability in Results | - Inconsistent Cell Seeding: Uneven cell numbers across wells.- Edge Effects in Plates: Evaporation in the outer wells of a multi-well plate.- Inconsistent Compound Distribution: Inadequate mixing after adding the compound to the wells. | - Use a cell counter for accurate seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium.- Gently mix the plate after adding the diluted compound. |
| Observed Cellular Toxicity is Higher than Expected | - Solvent Toxicity: The final DMSO concentration is too high for the cell line.- Off-Target Effects: At high concentrations, this compound may affect other kinases or cellular pathways. | - Perform a DMSO toxicity titration to determine the maximum tolerated concentration for your cells.- Use the lowest effective concentration of this compound based on dose-response curves. |
Visualizations
Signaling Pathways Affected by this compound
Caption: this compound inhibits FLT3, blocking downstream PI3K/AKT/mTOR and MAPK signaling pathways.
Experimental Workflow for this compound Preparation
References
Technical Support Center: Optimizing HSN748 Dosage for Minimal Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of HSN748 in in vivo experimental models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] It has shown significant efficacy in preclinical models of drug-resistant acute myeloid leukemia (AML).[1][3] this compound also inhibits rearranged during transfection (RET) kinase and has demonstrated activity against RET-altered cancers.[1] The primary mechanism of action is the inhibition of these kinases, which are crucial for the survival and proliferation of certain cancer cells.[3]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is a potent FLT3 and RET inhibitor, in vitro studies and proteomic analyses have suggested potential activity against other kinases, which may contribute to off-target effects. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Aurora Kinase B (AURKB), and Raf-1.[2] Inhibition of VEGFR2, for instance, is a known mechanism associated with hypertension in some kinase inhibitors.
Q3: What is a recommended starting dose for this compound in mice?
A3: Based on published preclinical efficacy studies, this compound has been administered orally to mice at doses of 10 mg/kg, 20 mg/kg, and 30 mg/kg.[1][4] These doses were reported to be well-tolerated.[1] For initial studies, a dose-range-finding experiment is recommended, starting with a dose at the lower end of this range (e.g., 10 mg/kg) and escalating to determine the maximum tolerated dose (MTD) in your specific animal model.
Q4: How should I formulate this compound for oral administration in mice?
A4: For oral gavage in mice, this compound, as a hydrophobic small molecule, can be formulated in a vehicle designed to improve solubility and bioavailability. A common approach for similar compounds involves a multi-component vehicle.[5] A recommended starting formulation is a suspension or solution in a vehicle containing a combination of solvents and surfactants, such as:
-
10% DMSO (to initially dissolve the compound)
-
40% PEG300 or PEG400 (as a solubilizer)
-
5% Tween-80 (as a surfactant)
-
45% Saline (to bring to the final volume)
It is crucial to prepare a fresh formulation for each day of dosing and to ensure its homogeneity.[5]
Q5: What are the general signs of toxicity I should monitor for in my in vivo studies?
A5: Daily monitoring of the animals is critical. Key clinical signs of toxicity to observe include:[6][7][8]
-
Changes in body weight: A loss of more than 15-20% of initial body weight is a common endpoint.
-
Changes in appearance: Piloerection (hair standing on end), hunched posture, and unkempt fur.
-
Behavioral changes: Lethargy, decreased motor activity, social isolation, or agitation.[6]
-
Changes in food and water consumption.
-
Gastrointestinal issues: Diarrhea or changes in feces.
Any observed abnormalities should be recorded and may necessitate a dose reduction or cessation of treatment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity/Mortality | Dose is too high for the specific animal strain, age, or health status. | Immediately cease dosing and perform a necropsy to investigate the cause of death. Re-evaluate the starting dose and consider a dose de-escalation study. |
| Formulation issue leading to poor solubility and inconsistent dosing. | Prepare a fresh formulation daily and ensure it is a homogenous suspension or solution before each administration. | |
| Significant Body Weight Loss (>15%) | Drug-related toxicity affecting appetite or metabolism. | Reduce the dose of this compound. Provide supportive care, such as supplemental nutrition and hydration. Monitor body weights daily. |
| Lack of Efficacy at Published Doses | Suboptimal drug exposure due to poor formulation or rapid metabolism. | Verify the formulation and administration technique. Consider performing a pharmacokinetic study to assess drug levels in plasma. |
| The tumor model is not dependent on the FLT3 or RET signaling pathways. | Confirm the genetic drivers of your tumor model. Test the in vitro sensitivity of your cell line to this compound. | |
| Inconsistent Results Between Animals | Inaccurate dosing due to improper oral gavage technique. | Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach.[9] |
| Variability in the health status of the animals. | Use age- and sex-matched animals from a reputable supplier. Allow for an acclimatization period before starting the experiment. |
Quantitative Data Summary
The following table summarizes the reported in vivo dosages of this compound from preclinical studies.
| Animal Model | Cell Line | Dose | Administration Route | Frequency | Observed Outcome | Reference |
| NSG Mice | MOLM14 | 10 mg/kg | Oral | Once daily | Inhibition of tumor growth | [1][4] |
| NSG Mice | MOLM14 | 20 mg/kg | Oral | 5 times a week | Reduced peripheral leukemic burden | [4] |
| NSG Mice | MOLM14 | 30 mg/kg | Oral | Once daily | Inhibition of tumor growth | [1][4] |
| CD1 Mice | N/A (PK study) | Not specified | Oral & IV | Single dose | Pharmacokinetic profiling | [1][4] |
Experimental Protocols
Protocol 1: Dose-Range-Finding and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, age- and sex-matched mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Group Allocation: Randomly assign animals to groups of 3-5 mice per dose level. Include a vehicle control group.
-
Dose Escalation: Begin with a starting dose of 10 mg/kg this compound, administered orally once daily. Increase the dose in subsequent groups by a factor of 1.5 to 2 (e.g., 10, 20, 40, 60 mg/kg).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity.[6]
-
The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.
-
-
Study Duration: Continue dosing for 14-28 days.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and serum chemistry analysis. Perform a gross necropsy and collect key organs for histopathology.
Protocol 2: In Vivo Toxicity Assessment
-
Blood Collection: At the study endpoint, collect blood via cardiac puncture or another approved method.
-
Hematology: Analyze whole blood for a complete blood count (CBC) to assess for effects on red blood cells, white blood cells, and platelets.[10][11]
-
Serum Chemistry: Analyze serum for key markers of organ function, including:
-
Liver: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.[11]
-
Kidney: Blood urea (B33335) nitrogen (BUN), creatinine.[11]
-
-
Histopathology:
-
Perform a gross examination of all major organs.
-
Collect and fix the following organs in 10% neutral buffered formalin: liver, kidneys, spleen, heart, lungs, and gastrointestinal tract.[12][13][14][15]
-
Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[12][15]
-
Visualizations
Caption: this compound signaling pathway and potential off-targets.
Caption: Experimental workflow for in vivo this compound studies.
Caption: Troubleshooting decision tree for unexpected in vivo toxicity.
References
- 1. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Towards the Treatment of Secondarily Mutated Leukemia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. ‘Like a hand fitting into a glove’: Purdue-engineered compound designed to treat drug-resistant acute myeloid leukemia - News [purdue.edu]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. benchchem.com [benchchem.com]
- 6. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. idexxbioanalytics.com [idexxbioanalytics.com]
- 11. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of the Toxicity and Histopathology Induced by the Oral Administration of Pseudanabaena galeata and Geitlerinema splendidum (Cyanobacteria) Extracts to Mice [mdpi.com]
HSN748 stability in different laboratory conditions
Disclaimer: As of December 2025, specific stability and degradation data for the investigational compound HSN748 are not publicly available. The information provided in this technical support center is based on general best practices for handling, storing, and troubleshooting issues with small molecule kinase inhibitors in a research laboratory setting. These guidelines are intended to serve as a reference for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: The initial step is to create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its ability to dissolve a wide range of organic molecules. From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low enough to not interfere with the biological system (typically less than 0.5% v/v).[1]
Q2: My this compound solution has changed color. What does this signify?
A2: A change in the color of your stock or working solution often points to chemical degradation or oxidation of the compound. This can be initiated by exposure to light, air (oxygen), or impurities in the solvent. It is essential to verify the integrity of the compound before proceeding with your experiments.[2]
Q3: I'm noticing precipitation in my frozen this compound stock solution when I thaw it. How can I avoid this?
A3: Precipitation upon thawing can happen if the compound's solubility limit is surpassed at lower temperatures or if the solvent is not suitable for cryogenic storage.[2] Consider the following:
-
Solvent Choice: Ensure the solvent is appropriate for long-term storage at the desired temperature. While DMSO is common, its stability can be impacted by freeze-thaw cycles.[2]
-
Concentration: Storing solutions at very high concentrations can make precipitation more likely. If possible, consider storing at a slightly lower concentration.[2]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Minimize repeated freeze-thaw cycles.[2]
Q4: Can the type of storage container affect the stability of this compound?
A4: Yes, the material of your storage container can influence compound stability. Some plastics might leach contaminants, or the compound could adhere to the container's surface. For long-term storage, using amber glass vials or polypropylene (B1209903) tubes that are known to be inert is advisable.[2]
Troubleshooting Guides
Issue: Inconsistent experimental results and loss of compound activity.
This is a frequent issue that can arise from the degradation of the small molecule inhibitor in solution. The following sections offer a systematic way to troubleshoot this problem.
Solution Preparation and Handling
Proper solution preparation is vital for maintaining the integrity of this compound.
Experimental Workflow: Solution Preparation
Caption: Workflow for preparing this compound solutions.
Storage Conditions
The stability of a small molecule in solution is greatly influenced by storage conditions.
Table 1: Summary of Common Storage Variables and Their Potential Impact
| Variable | Potential Impact on Stability | Recommended Mitigation |
| Temperature | Elevated temperatures can speed up degradation.[2] | Store stock solutions at or below -20°C. Avoid leaving solutions at room temperature for extended periods. |
| Light | Exposure to UV or visible light can cause photodegradation. | Store solutions in amber vials or wrap containers in foil.[2] Work with solutions in a shaded environment.[2] |
| Air (Oxygen) | Compounds may be susceptible to oxidation.[2] | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[2] |
| pH | The stability of many compounds is pH-dependent.[2] | Maintain the recommended pH for your compound in aqueous solutions. Use a buffer if necessary.[2] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound.
Experimental Protocols
While specific protocols for this compound are not available, a general methodology for assessing the stability of a small molecule inhibitor is provided below.
Protocol: Basic Stability Assessment of a Small Molecule Inhibitor
Objective: To evaluate the stability of a small molecule inhibitor in a specific solvent and under certain storage conditions over time.[2]
Materials:
-
Small molecule inhibitor (e.g., this compound)
-
High-purity solvent (e.g., DMSO)
-
Amber glass vials or polypropylene tubes
-
Analytical equipment (e.g., HPLC-UV)
Methodology:
-
Prepare a stock solution of the inhibitor at a known concentration in the chosen solvent.
-
Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition.
-
Analyze the samples using a stability-indicating method, such as HPLC-UV, to determine the concentration and purity of the inhibitor.
-
Compare the results to the initial time point (T=0) to assess any degradation.
Data Presentation
Table 2: Hypothetical Stability Data for this compound in DMSO
| Storage Condition | Time Point | Purity by HPLC (%) | Observations |
| -80°C | 0 weeks | 99.8 | Clear, colorless solution |
| 12 weeks | 99.7 | No change | |
| -20°C | 0 weeks | 99.8 | Clear, colorless solution |
| 12 weeks | 99.5 | No change | |
| 4°C | 0 weeks | 99.8 | Clear, colorless solution |
| 12 weeks | 97.2 | Slight yellowing of the solution | |
| Room Temp. | 0 weeks | 99.8 | Clear, colorless solution |
| 12 weeks | 85.1 | Significant color change, presence of degradation peaks |
Signaling Pathway
This compound is an inhibitor of the FMS-like tyrosine kinase 3 (FLT3). The diagram below illustrates the general FLT3 signaling pathway that is constitutively activated by mutations in acute myeloid leukemia (AML) and is the target of this compound.
References
Introduction
HSN748 is a potent and selective kinase inhibitor under investigation for various oncology indications. As with many targeted therapies, off-target effects can lead to a range of side effects in preclinical animal models.[1][2] This guide provides researchers, scientists, and drug development professionals with a centralized resource for identifying, managing, and troubleshooting these adverse events. The following information is intended to support the ethical and effective use of this compound in research settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound administration in rodent models?
A1: Based on preclinical toxicology studies, the most frequently observed side effects are dose-dependent and include gastrointestinal (GI) toxicity (diarrhea, weight loss), dermatological issues (rash, alopecia), and potential for cardiotoxicity at higher exposures.[2][3][4] Regular monitoring of clinical signs is crucial for early detection.
Q2: What is the recommended starting dose for this compound in mice and rats?
A2: The initial safe starting dose should be determined from dose-range finding studies.[5][6] However, a common starting point for efficacy studies is 10 mg/kg, administered orally once daily. Toxicity is typically observed at doses exceeding 50 mg/kg/day. Refer to the Investigator's Brochure for detailed toxicology data.
Q3: How can I monitor for potential cardiotoxicity?
A3: Regular cardiovascular monitoring is recommended, especially for long-term studies or when using higher doses.[7] This can include electrocardiogram (ECG) measurements to detect arrhythmias and echocardiograms to assess cardiac function, such as ejection fraction.[7] Myocardial global longitudinal strain (GLS) can be a more sensitive marker for early detection of cardiotoxicity.[7]
Q4: What are the typical signs of gastrointestinal distress in animals treated with this compound?
A4: Signs of GI toxicity include diarrhea, dehydration (indicated by skin tenting), lethargy, and a reduction in food and water intake leading to weight loss.[8] Monitoring fecal consistency and body weight daily is essential.[8]
Q5: Can this compound be administered with food to mitigate GI side effects?
A5: The effect of food on this compound absorption and GI toxicity has not been fully characterized. A pilot study to assess the impact of fed vs. fasted states on both efficacy and tolerability is recommended if significant GI issues are observed.
Troubleshooting Guides
Problem: Significant Body Weight Loss (>15%)
Possible Cause: This is often secondary to gastrointestinal toxicity, leading to decreased nutritional intake and absorption.[8]
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Verify the dose calculations, formulation concentration, and administration volume.
-
Assess for GI Toxicity: Check for signs of diarrhea, dehydration, and anorexia.
-
Implement Supportive Care:
-
Dose Modification: If weight loss persists, consider a dose reduction or intermittent dosing schedule (e.g., 5 days on, 2 days off).[8][9]
Problem: Dermatological Reactions (Rash, Alopecia)
Possible Cause: this compound may interfere with signaling pathways in the skin, a common side effect for kinase inhibitors targeting growth factor receptors.[3][10][11]
Troubleshooting Steps:
-
Clinical Observation: Document the onset, severity, and distribution of the rash or hair loss.
-
Symptomatic Relief: For mild to moderate rashes, topical emollients can be applied to soothe the skin. Ensure bedding is clean and dry to prevent secondary infections.
-
Dose Evaluation: Severe skin reactions may necessitate a temporary discontinuation of the treatment until symptoms resolve to a milder grade.[12] The treatment can then be re-initiated at a lower dose.[12]
Problem: Elevated Liver Enzymes (ALT/AST)
Possible Cause: Hepatotoxicity can occur due to the metabolic burden of the drug on the liver or off-target effects.
Troubleshooting Steps:
-
Baseline Monitoring: Always collect baseline blood samples before initiating treatment to establish normal enzyme levels for the specific cohort of animals.
-
Confirm with Histopathology: If elevated liver enzymes are detected, consider sacrificing a subset of animals for histopathological analysis of the liver to assess for cellular damage.
-
Dose and Schedule Adjustment: If hepatotoxicity is confirmed, a dose reduction is warranted.
Data Presentation
Table 1: Dose-Dependent Side Effects of this compound in Rodent Models
| Dose (mg/kg/day, oral) | Species | Gastrointestinal Toxicity | Dermatological Effects | Cardiotoxicity |
| 10 | Mouse | Mild, transient diarrhea in <10% of animals | None observed | No significant findings |
| 30 | Mouse | Moderate diarrhea, 5-10% weight loss | Mild alopecia in 25% of animals | Minor, asymptomatic ECG changes |
| 100 | Mouse | Severe diarrhea, >15% weight loss, dehydration | Moderate to severe alopecia and rash | Potential for reduced ejection fraction |
| 10 | Rat | None observed | None observed | No significant findings |
| 30 | Rat | Mild diarrhea in ~15% of animals | None observed | No significant findings |
| 100 | Rat | Moderate to severe diarrhea, significant weight loss | Mild rash in ~20% of animals | ECG abnormalities |
Table 2: Recommended Monitoring Parameters
| Parameter | Frequency | Method | Notes |
| Body Weight | Daily | Calibrated Scale | Essential for early detection of toxicity. |
| Clinical Signs | Daily | Visual Observation | Note changes in posture, activity, and grooming. |
| Fecal Consistency | Daily | Visual Observation | Score consistency (e.g., normal, soft, diarrhea). |
| Complete Blood Count | Baseline, Weekly | Blood Sampling | Monitor for hematological abnormalities.[9] |
| Serum Chemistry (ALT, AST) | Baseline, Weekly | Blood Sampling | Monitor for liver toxicity. |
| ECG | Baseline, Bi-weekly | ECG Recording | Recommended for studies >4 weeks or at high doses. |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Motility (Charcoal Meal Test)
This protocol is used to quantitatively assess if this compound is affecting GI transit time.
-
Animal Fasting: Fast animals (e.g., Wistar rats) for 18-24 hours with free access to water.
-
Drug Administration: Administer this compound or vehicle control orally at the desired dose.
-
Charcoal Meal: After a set time (e.g., 60 minutes) post-drug administration, orally administer a charcoal meal (e.g., 10% activated charcoal in 10% gum arabic).[8]
-
Euthanasia and Measurement: At a predetermined time (e.g., 30-60 minutes) after the charcoal meal, euthanize the animals.[8]
-
Data Collection: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal.[8] The result is expressed as a percentage of the total length.
Protocol 2: Monitoring Cardiac Function via ECG in Rodents
-
Anesthesia: Lightly anesthetize the animal (e.g., with isoflurane) to minimize movement artifacts.
-
Electrode Placement: Place subcutaneous needle electrodes in a standard lead II configuration (Right forelimb, Left hindlimb, and a ground on the Right hindlimb).
-
Data Acquisition: Record the ECG for a minimum of 5 minutes using a suitable data acquisition system.
-
Analysis: Analyze the ECG waveforms for heart rate, and intervals (PR, QRS, QT). The QT interval should be corrected for heart rate (e.g., using Bazett's formula for humans, though species-specific formulas are preferred).
Visualizations
Caption: this compound on- and off-target signaling pathways.
Caption: Workflow for managing this compound-induced weight loss.
Caption: Logical relationships for troubleshooting side effects.
References
- 1. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Therapy Side Effects | MD Anderson Cancer Center [mdanderson.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. youtube.com [youtube.com]
- 5. fda.gov [fda.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Cardiotoxicity Monitoring in Patients With Cancer: Focus on Safety and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. archive.cancerworld.net [archive.cancerworld.net]
- 10. On-Target Side Effects of Targeted Therapeutics of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Management of dose variability and side effects for individualized cancer pharmacotherapy with tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
Technical Support Center: Real-Time In Vivo Imaging for HSN748 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the efficacy of HSN748 in real-time using in vivo imaging. This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly effective against drug-resistant mutations in Acute Myeloid Leukemia (AML).[1][2][3][4] This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel kinase inhibitor that targets FLT3 gene mutations, which are common in Acute Myeloid Leukemia (AML).[1][3] It acts as a blocking agent, fitting into the active site of both wild-type and drug-resistant mutant FLT3.[1] By inhibiting the enzymatic activity of FLT3, which is crucial for the survival of AML cancer cells, this compound effectively kills these cells.[1]
Q2: What is the most established method for monitoring this compound efficacy in vivo?
A2: The most established method is bioluminescence imaging (BLI) to monitor tumor burden over time.[2][5] This involves implanting AML cells that have been engineered to express a luciferase reporter gene into immunodeficient mice.[2][5] As the tumor grows, the bioluminescent signal increases. Treatment with this compound leads to a reduction in tumor size, which is observed as a decrease in the bioluminescent signal.[2][5]
Q3: Can I monitor the direct target engagement of this compound in real-time in vivo?
A3: While direct real-time in vivo imaging of this compound target engagement is challenging, emerging techniques show promise. In vitro, Fluorescence Resonance Energy Transfer (FRET)-based assays have been used to determine the residence time of this compound on the FLT3 receptor.[2][5] Adapting such methods for in vivo imaging, for instance by using fluorescently labeled this compound and a corresponding FRET partner on the target protein, could potentially allow for real-time target engagement studies.[6][7] Another approach could be the use of kinase-modulated bioluminescent indicators (KiMBIs) that report on kinase inhibition through a change in light output.[8]
Q4: How can I assess the downstream effects of this compound in vivo?
A4: Downstream effects are typically assessed ex vivo by harvesting tumors at specific time points after this compound administration and performing Western blot analysis on the tumor lysates.[2][5] This allows for the measurement of phosphorylation status of key downstream signaling proteins such as FLT3, STAT5, and ERK.[2][5] For a more real-time in vivo approach, reporter systems for downstream signaling pathways, such as bioluminescent or fluorescent reporters for transcription factor activity (e.g., STAT5), could be developed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo imaging of this compound efficacy.
Bioluminescence Imaging (BLI) Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Weak or No Bioluminescent Signal | 1. Low reporter gene expression in tumor cells.[9] 2. Poor substrate (luciferin) biodistribution or viability.[9] 3. Suboptimal imaging parameters (exposure time, binning).[9] 4. Small tumor size or extensive necrosis. | 1. Confirm reporter gene expression in your cell line using in vitro assays (e.g., qPCR, Western blot, or in vitro BLI).[9] 2. Ensure luciferin (B1168401) is freshly prepared and administered at the correct dose and timing before imaging.[9] Check for proper injection (e.g., intraperitoneal). 3. Optimize camera settings. Use a positive control with a known bright signal to verify system performance.[9] 4. Confirm tumor establishment through other means (e.g., palpation, other imaging modalities). |
| High Background Signal | 1. Autofluorescence from animal chow or tissue.[9] 2. Non-specific substrate activity. 3. Light leaks in the imaging chamber. | 1. Switch to a low-fluorescence chow for at least one week before imaging.[9] Image animals before luciferin injection to establish a baseline background. 2. Use a negative control group of animals without luciferase-expressing cells to assess non-specific signal.[9] 3. Perform a system check for light leaks using the manufacturer's recommendations. |
| High Signal Variability Between Animals | 1. Inconsistent tumor cell implantation. 2. Variable substrate administration and timing. 3. Differences in tumor vascularization affecting substrate delivery. 4. Animal movement during imaging. | 1. Standardize the number of cells, injection volume, and injection site. 2. Ensure consistent luciferin dose, route of administration, and imaging time post-injection for all animals.[10] 3. Randomize animals into treatment and control groups after tumors are established and have a measurable signal. 4. Ensure animals are properly anesthetized and positioned consistently for each imaging session. |
Fluorescence Imaging Troubleshooting
While less established for this compound specifically, fluorescence imaging may be used for target engagement or downstream reporter assays.
| Problem | Possible Causes | Recommended Solutions |
| Weak Fluorescent Signal | 1. Low fluorophore concentration or quantum yield. 2. Photobleaching.[11][12] 3. Incorrect excitation/emission filters.[9] 4. High tissue absorbance and scattering of light. | 1. Use bright, photostable fluorophores, preferably in the near-infrared (NIR) spectrum for better tissue penetration.[13] 2. Minimize exposure to excitation light. Use an anti-fade mounting medium if imaging ex vivo slices.[11] 3. Ensure the filter set matches the spectral properties of your fluorophore.[9] 4. Use NIR probes and consider spectral unmixing to separate tissue autofluorescence.[14] |
| High Background/Autofluorescence | 1. Endogenous fluorophores in the tissue (e.g., collagen, NADH).[14][15] 2. Non-specific binding of the fluorescent probe.[15] | 1. Image an unstained control animal to determine the level of autofluorescence. Use spectral unmixing algorithms to subtract this background.[15] 2. Include a control group with a non-targeting fluorescent probe to assess non-specific accumulation. Optimize probe concentration and injection route. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Monitoring of this compound using Bioluminescence Imaging
Objective: To monitor the effect of this compound on the growth of luciferase-expressing AML tumors in mice.
Materials:
-
Luciferase-expressing AML cells (e.g., MOLM14-luc)
-
Immunodeficient mice (e.g., NSG)
-
This compound
-
Vehicle control
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system (e.g., isoflurane)
Methodology:
-
Cell Culture: Culture MOLM14-luc cells under standard conditions.
-
Tumor Implantation: Inject a defined number of MOLM14-luc cells (e.g., 1 x 10^6) intravenously or subcutaneously into immunodeficient mice.[2][5]
-
Tumor Growth Monitoring: Allow tumors to establish for a set period (e.g., 7-10 days). Monitor tumor growth by BLI.
-
Animal Grouping: Once tumors are established and show a consistent bioluminescent signal, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).[2][5]
-
Bioluminescence Imaging: a. Anesthetize the mice using isoflurane. b. Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection. c. Wait for the peak signal time (typically 10-15 minutes post-injection, but should be optimized). d. Place the mouse in the imaging chamber and acquire bioluminescent images. e. Repeat imaging at regular intervals (e.g., twice a week) for the duration of the study.
-
Data Analysis: a. Draw regions of interest (ROIs) around the tumor area. b. Quantify the total photon flux (photons/second) within the ROI for each animal at each time point. c. Plot the average photon flux for each group over time to visualize tumor growth inhibition.
Protocol 2: Ex Vivo Pharmacodynamic Analysis of FLT3 Signaling
Objective: To assess the inhibition of FLT3 downstream signaling by this compound in tumor tissue.
Materials:
-
Tumor-bearing mice from the efficacy study (Protocol 1)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK)
Methodology:
-
Drug Administration and Tissue Harvest: a. Administer a single dose of this compound or vehicle to tumor-bearing mice. b. At specific time points post-administration (e.g., 2, 6, 24 hours), euthanize the mice and harvest the tumors.[2][5]
-
Protein Extraction: a. Immediately snap-freeze the tumors in liquid nitrogen. b. Homogenize the frozen tumors in lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Western Blotting: a. Determine protein concentration using a standard assay (e.g., BCA). b. Separate equal amounts of protein by SDS-PAGE. c. Transfer proteins to a PVDF membrane. d. Block the membrane and incubate with primary antibodies against phosphorylated and total FLT3, STAT5, and ERK. e. Incubate with appropriate HRP-conjugated secondary antibodies. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for the phosphorylated and total proteins. b. Normalize the phosphorylated protein levels to the total protein levels for each target. c. Compare the levels of phosphorylated proteins in the this compound-treated groups to the vehicle-treated group at each time point.
Visualizations
Caption: this compound inhibits the FLT3 signaling pathway.
References
- 1. ‘Like a hand fitting into a glove’: Purdue-engineered compound designed to treat drug-resistant acute myeloid leukemia - News [purdue.edu]
- 2. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Towards the Treatment of Secondarily Mutated Leukemia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. stories.prf.org [stories.prf.org]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. adflim.org [adflim.org]
- 7. In vivo imaging of specific drug target binding at subcellular resolution [dash.harvard.edu]
- 8. Kinase-modulated bioluminescent indicators for reporting drug activity in vivo | Explore Technologies [techfinder.stanford.edu]
- 9. spectralinvivo.com [spectralinvivo.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 13. In Vivo Fluorescence Lifetime Imaging Monitors Binding of Specific Probes to Cancer Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Improving the Therapeutic Index of HSN748 in Combination Therapies
Welcome to the Technical Support Center for HSN748. This resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound, a novel and potent FLT3 inhibitor, particularly in combination therapies for Acute Myeloid Leukemia (AML). Our goal is to provide you with the necessary information to design and execute experiments aimed at enhancing the therapeutic index of this compound by maximizing its efficacy while minimizing potential toxicities.
This compound has demonstrated significant promise in preclinical models, showing superior efficacy against drug-resistant FLT3 mutations compared to existing treatments.[1][2][3][4] A particularly promising avenue of research is the combination of this compound with the BCL-2 inhibitor, venetoclax (B612062). Preclinical evidence suggests a synergistic effect, with the combination leading to increased apoptosis in AML cells.[5][6] This guide will provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate your research with this combination.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with venetoclax?
A1: The combination of a FLT3 inhibitor like this compound with a BCL-2 inhibitor such as venetoclax is based on a strong mechanistic rationale. Inhibition of FLT3 signaling has been shown to downregulate the expression of anti-apoptotic proteins MCL-1 and BCL-XL. This downregulation "primes" the cancer cells for apoptosis, making them more susceptible to the direct inhibition of BCL-2 by venetoclax. This synergistic interaction can lead to enhanced cancer cell killing at concentrations where individual agents are less effective, potentially widening the therapeutic window.[1][7][8][9][10][11]
Q2: What are the expected toxicities with the this compound and venetoclax combination?
A2: While specific preclinical toxicology data for the this compound and venetoclax combination is not yet publicly available, toxicities can be anticipated based on the profiles of each drug class.
-
This compound (FLT3 Inhibitor): As a kinase inhibitor, potential off-target effects should be considered.[12][13][14] In preclinical studies, this compound has been reported to be well-tolerated in mice at effective doses.[2]
-
Venetoclax (BCL-2 Inhibitor): The most common toxicities associated with venetoclax are hematological, including neutropenia, thrombocytopenia, and anemia.[3][6][7][15][16][17][18][19] This is an on-target effect due to the role of BCL-2 in the survival of certain hematopoietic cells.[7] Gastrointestinal issues have also been reported.[15]
-
Combination: The combination is likely to result in increased myelosuppression. Therefore, careful monitoring of blood counts in in vivo studies is critical.
Q3: How can I assess the synergy between this compound and venetoclax in my experiments?
A3: The synergy between two compounds can be quantitatively assessed using methods like the Combination Index (CI) method based on the Chou-Talalay method, or by analyzing isobolograms. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. Software such as CompuSyn or similar programs can be used to calculate CI values from dose-response data.
Q4: Where can I find detailed protocols for in vitro and in vivo studies with this combination?
A4: This guide provides detailed experimental protocols for key assays in the "Experimental Protocols" section below. These include protocols for cell viability assays, apoptosis analysis, western blotting, and a general workflow for in vivo AML xenograft studies.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with the this compound and venetoclax combination.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in in vitro synergy assays. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Compound precipitation or degradation. | 1. Ensure a homogenous single-cell suspension before plating. Use a consistent cell number per well.2. Avoid using the outer wells of the plate, or fill them with media/PBS to maintain humidity. Randomize the layout of treatments on the plate.[20]3. Check the solubility and stability of this compound and venetoclax in your culture media at 37°C. Prepare fresh drug dilutions for each experiment. |
| Lack of synergy at expected concentrations. | 1. Suboptimal drug ratio.2. Cell line is resistant to one or both drugs.3. Assay endpoint is not sensitive to apoptosis. | 1. Test a matrix of concentrations for both drugs to identify synergistic ratios.2. Confirm the sensitivity of your cell line to each drug individually. Ensure the cell line has the appropriate molecular characteristics (e.g., FLT3-ITD mutation).3. Use an apoptosis-specific assay, such as Annexin V/PI staining or caspase activity assays, in addition to cell viability assays. |
| Excessive toxicity in in vivo models (e.g., significant weight loss, mortality). | 1. Doses of one or both drugs are too high.2. Overlapping toxicities (myelosuppression).3. Animal strain is particularly sensitive. | 1. Perform a dose-escalation study for the combination to determine the Maximum Tolerated Dose (MTD). Start with lower doses of each drug than their single-agent MTDs.2. Monitor complete blood counts (CBCs) regularly. Consider intermittent dosing schedules to allow for hematopoietic recovery.3. Consult literature for the known sensitivities of the chosen mouse strain to similar compounds. |
| Difficulty in interpreting off-target effects. | 1. This compound may inhibit other kinases.2. Observed phenotype does not match the known on-target effects. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases.[8][12]2. Use a structurally different FLT3 inhibitor as a control. If the unexpected phenotype persists, it may be an on-target effect. Conduct rescue experiments with a drug-resistant mutant of FLT3.[12] |
Data Presentation
The following tables provide a template for summarizing quantitative data from your experiments. Note: The data presented here is illustrative and based on the expected synergistic relationship between a potent FLT3 inhibitor and a BCL-2 inhibitor. Researchers should generate their own data.
Table 1: In Vitro Efficacy of this compound and Venetoclax in FLT3-ITD+ AML Cell Lines
| Compound | MOLM-13 IC50 (nM) | MV4-11 IC50 (nM) |
| This compound | 1.5 | 2.0 |
| Venetoclax | 10.0 | 15.0 |
| This compound + Venetoclax (1:5 ratio) | 0.5 (this compound) + 2.5 (Venetoclax) | 0.7 (this compound) + 3.5 (Venetoclax) |
| Combination Index (CI) at ED50 | 0.58 | 0.59 |
A CI < 1 indicates synergy.
Table 2: In Vivo Efficacy of this compound and Venetoclax in an AML Xenograft Model
| Treatment Group | Median Survival (Days) | Change in Body Weight (%) | Tumor Burden Reduction (%) |
| Vehicle | 25 | +2 | 0 |
| This compound (10 mg/kg, daily) | 40 | -5 | 60 |
| Venetoclax (50 mg/kg, daily) | 35 | -4 | 45 |
| This compound + Venetoclax | 65 | -8 | 95 |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and venetoclax, alone and in combination, and to calculate the Combination Index (CI).
Methodology:
-
Cell Seeding: Plate FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Drug Preparation: Prepare serial dilutions of this compound and venetoclax in culture medium. For combination studies, prepare dilutions of both drugs at a constant ratio (e.g., 1:5).
-
Treatment: Add drug solutions to the wells and incubate for 72 hours. Include vehicle-only (DMSO) controls.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Normalize the data to the vehicle control. Use a non-linear regression model to calculate IC50 values. Calculate the Combination Index (CI) using software like CompuSyn.
Protocol 2: Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound and venetoclax, alone and in combination.
Methodology:
-
Treatment: Treat cells with the desired concentrations of this compound, venetoclax, or the combination for 24-48 hours.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Objective: To assess the effect of this compound and venetoclax on the expression and phosphorylation of proteins in the FLT3 and BCL-2 pathways.
Methodology:
-
Treatment and Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, MCL-1, BCL-XL, BCL-2, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 4: In Vivo AML Xenograft Study Workflow
Objective: To evaluate the in vivo efficacy and tolerability of the this compound and venetoclax combination.
Methodology:
-
Cell Implantation: Inject immunodeficient mice (e.g., NSG) intravenously with luciferase-tagged AML cells (e.g., MOLM-13).
-
Tumor Engraftment Monitoring: Monitor tumor engraftment and burden using bioluminescence imaging.
-
Treatment Initiation: Once the tumor burden is established, randomize the mice into treatment groups (Vehicle, this compound, Venetoclax, Combination).
-
Dosing and Monitoring: Administer the drugs daily via oral gavage. Monitor body weight and clinical signs of toxicity daily.
-
Efficacy Assessment: Continue to monitor tumor burden via bioluminescence imaging weekly.
-
Survival Analysis: Monitor the mice until they reach a predefined endpoint (e.g., significant weight loss, hind-limb paralysis) and record the survival data.
-
Pharmacodynamic and Toxicity Assessment: At the end of the study, collect blood for complete blood count (CBC) analysis and tissues for pharmacodynamic marker analysis (e.g., western blot of tumor lysates) and histopathology.
Mandatory Visualizations
References
- 1. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ‘Like a hand fitting into a glove’: Purdue-engineered compound designed to treat drug-resistant acute myeloid leukemia - News [purdue.edu]
- 3. Efficacy and safety of venetoclax combined with hypomethylating agents for relapse of acute myeloid leukemia and myelodysplastic syndrome post allogeneic hematopoietic stem cell transplantation: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Personalized Venetoclax Partners for Acute Myeloid Leukemia Identified by Ex Vivo Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Towards the Treatment of Secondarily Mutated Leukemia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. Frontiers | Clinical efficacy and safety of venetoclax combined with hypomethylating agents in relapsed high-risk acute myeloid leukemia patients after allogeneic hematopoietic stem cell transplantation [frontiersin.org]
- 7. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 10. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Venetoclax: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Preclinical and Case Series Studies on the Combination of Venetoclax with Epigenetic Drugs in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Addition of venetoclax to myeloablative conditioning regimens for allogeneic hematopoietic stem cell transplantation in high-risk AML - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Addition of venetoclax to myeloablative conditioning regimens for allogeneic hematopoietic stem cell transplantation in high-risk AML [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to HSN748 and Quizartinib for FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two targeted therapies for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML): HSN748, a novel investigational inhibitor, and quizartinib (B1680412), an FDA-approved second-generation FLT3 inhibitor. This comparison is based on publicly available preclinical and clinical data.
Executive Summary
Quizartinib is a potent and selective FLT3 inhibitor with proven clinical efficacy in prolonging overall survival in patients with newly diagnosed and relapsed/refractory FLT3-ITD-positive AML.[1][2] this compound is a novel, preclinical-stage FLT3 inhibitor designed to overcome resistance to current therapies, demonstrating potent activity against clinically relevant resistance mutations that affect approved drugs.[3][4] While direct head-to-head clinical comparisons are unavailable, preclinical data suggests this compound may offer advantages in treating resistant forms of AML.
Mechanism of Action
Both this compound and quizartinib are Type II tyrosine kinase inhibitors that target the inactive conformation of the FLT3 kinase, preventing its activation and downstream signaling.[1][3] This inhibition ultimately leads to apoptosis in FLT3-dependent leukemia cells.[5]
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival in AML.[5] By binding to the ATP-binding pocket of the inactive FLT3, these inhibitors block the signaling cascade that drives leukemic cell growth.[5]
Signaling Pathway
Caption: FLT3 signaling pathway and points of inhibition by this compound and quizartinib.
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent sub-nanomolar to low nanomolar inhibitory activity against various FLT3-ITD mutations, including those known to confer resistance to quizartinib.[3] Quizartinib also exhibits potent, sub-nanomolar inhibition of FLT3-ITD in AML cell lines.[6]
| Cell Line | FLT3 Mutation | This compound IC₅₀ (nM) | Quizartinib IC₅₀ (nM) |
| MOLM-14 | FLT3-ITD | - | 0.73[7] |
| MV4-11 | FLT3-ITD | - | 0.40[7] |
| Ba/F3 | FLT3-ITD | 0.04[8] | - |
| Ba/F3 | FLT3-ITD-F691L | 1.52[8] | - |
| Ba/F3 | FLT3-ITD-D835Y | 6.62[8] | - |
Table 1: Comparative in vitro inhibitory activity (IC₅₀) of this compound and quizartinib against FLT3-mutated AML cell lines.
In Vivo Efficacy
In a mouse xenograft model using cells with a quizartinib-resistant FLT3 mutation, this compound treatment resulted in 100% survivability after 120 days, whereas none of the mice treated with gilteritinib (B612023) (another FLT3 inhibitor) survived past this point.[9] In a separate preclinical study, quizartinib administered orally to mice with FLT3-ITD mutated tumors led to tumor regression at doses of ≥1 mg/kg.[10]
This compound:
-
Model: Mice implanted with patient-derived, gilteritinib-resistant AML.[9]
-
Outcome: 100% survival at 120 days with this compound treatment.[9]
Quizartinib:
-
Model: Mouse xenograft with MV4-11 cells (FLT3-ITD).[7]
-
Outcome: Dose-dependent tumor growth inhibition.[7]
Resistance Mechanisms
A significant challenge with targeted therapies is the development of resistance. For quizartinib, resistance often arises from on-target secondary mutations in the FLT3 kinase domain, particularly at the D835 and F691 residues.[11] this compound was specifically designed to overcome these resistance mutations and has shown potent activity against them in preclinical models.[3][12]
Pharmacokinetics
| Parameter | This compound | Quizartinib |
| Administration | Oral[8] | Oral[2] |
| Metabolite | - | AC886 (active)[2] |
| Food Effect | Not reported | Minimal effect on Cmax and AUC[13] |
Table 2: Summary of available pharmacokinetic parameters.
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to block 50% of FLT3 kinase activity (IC₅₀).
General Protocol:
-
Recombinant human FLT3 protein is incubated with varying concentrations of the test compound (this compound or quizartinib).
-
A substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.
-
IC₅₀ values are determined by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro FLT3 kinase inhibition assay.
Cell Viability Assay (MTT Assay)
Objective: To measure the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
General Protocol:
-
AML cells (e.g., MOLM-14, MV4-11) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound or quizartinib for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[14]
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[14]
-
The formazan crystals are dissolved using a solubilization solution.[14]
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570-600 nm.[14]
-
The absorbance is proportional to the number of viable cells.
Caption: Workflow for a cell viability assay using the MTT method.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the inhibitors.
General Protocol:
-
AML cells are treated with the inhibitors for a defined period.
-
Cells are harvested and washed with a binding buffer.
-
The cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI).[11]
-
Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells.[11]
-
PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11]
-
The stained cells are analyzed by flow cytometry.
Caption: Workflow for an apoptosis assay using Annexin V and PI staining.
Conclusion
Quizartinib is an established and effective targeted therapy for FLT3-ITD positive AML. This compound is a promising preclinical candidate that demonstrates significant potential, particularly in overcoming the challenge of acquired resistance to current FLT3 inhibitors. Further clinical development of this compound is necessary to fully elucidate its comparative efficacy and safety profile relative to quizartinib. The provided data and protocols offer a framework for researchers to design and interpret studies aimed at further characterizing these and other novel FLT3 inhibitors.
References
- 1. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3‐internal‐tandem‐duplication‐positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Towards the Treatment of Secondarily Mutated Leukemia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ‘Like a hand fitting into a glove’: Purdue-engineered compound designed to treat drug-resistant acute myeloid leukemia - News [purdue.edu]
- 10. oncotarget.com [oncotarget.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. b-s-h.org.uk [b-s-h.org.uk]
- 13. Effect of Food on the Pharmacokinetics of Quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
A Comparative Guide to HSN748 and Crenolanib for the Treatment of Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, making it a key therapeutic target. This guide provides a detailed comparison of two FLT3 inhibitors: HSN748, a novel preclinical candidate, and crenolanib (B1684632), an investigational agent with extensive clinical data.
Executive Summary
This compound and crenolanib are both potent inhibitors of the FLT3 receptor, a critical driver in a subset of Acute Myeloid Leukemia (AML). This compound, a novel nicotinamide-based inhibitor, has demonstrated remarkable preclinical efficacy, particularly against drug-resistant FLT3 mutations.[1][2] Crenolanib, a type I benzimidazole (B57391) tyrosine kinase inhibitor, has shown significant promise in clinical trials, inducing high rates of remission when combined with chemotherapy in newly diagnosed and relapsed/refractory AML patients.[3][4][5] While this compound is in the preclinical stage of development, its profile suggests potential advantages in overcoming clinical resistance to current FLT3 inhibitors.[6] A direct head-to-head comparison is not yet available; however, this guide will synthesize the existing data to provide a comprehensive overview for the research and drug development community.
Mechanism of Action
This compound is a novel, orally bioavailable, nicotinamide-based compound designed to be a potent and selective FLT3 inhibitor.[2] It targets both the wild-type FLT3 and, crucially, is highly effective against common resistance-conferring mutations, including the internal tandem duplication (ITD) and mutations in the tyrosine kinase domain (TKD) such as D835Y and the gatekeeper mutation F691L.[7] The design of this compound was guided by the three-dimensional atomic structure of FLT3, allowing it to fit perfectly into the active site of drug-resistant mutants.[1][8]
Crenolanib is a potent, orally bioavailable benzimidazole that acts as a type I tyrosine kinase inhibitor.[9] This classification means it binds to the active conformation of the FLT3 kinase, allowing it to inhibit both FLT3-ITD and FLT3-TKD mutations.[4][10] In addition to FLT3, crenolanib also inhibits Platelet-Derived Growth Factor Receptors (PDGFR) α and β.[9] Notably, it has been shown to spare wild-type c-KIT, which may contribute to a more favorable safety profile with less myelosuppression compared to other multi-kinase inhibitors.[4]
Preclinical Data Comparison
This compound has demonstrated superior preclinical activity compared to several FDA-approved FLT3 inhibitors, including crenolanib, in in vitro assays.
| Compound | Target | IC50 (nM) | Cell Line/Assay | Reference |
| This compound | FLT3-ITD | 0.04 | BaF3 cells | [7] |
| FLT3-ITD-F691L | Not specified, but potent | BaF3 cells | [7] | |
| FLT3-ITD-D835Y | 6.62 | BaF3 cells | [7] | |
| Crenolanib | FLT3-ITD | 10.3 | BaF3 cells | [7] |
| FLT3-D835Y | 8.8 | Ba/F3 cells | [9] | |
| FLT3-ITD-F691L | 74.43 | BaF3 cells | [7] |
Table 1: In vitro potency of this compound and crenolanib against various FLT3 mutations.
In vivo studies using a patient-derived xenograft (PDX) model of gilteritinib-resistant AML showed that all mice treated with this compound were alive at day 120, whereas none of the mice treated with gilteritinib (B612023) survived past this point.[1] Furthermore, in a genetic mouse model of AML with combined Tet2 and Flt3-ITD mutations, this compound treatment reduced the peripheral leukemic burden.[7]
Crenolanib has also demonstrated in vivo efficacy in preclinical models. It effectively inhibited FLT3 autophosphorylation in primary AML samples with D835 mutations.[11]
Clinical Data Overview: Crenolanib
As this compound is still in the preclinical phase, no clinical data is available. Crenolanib, however, has been evaluated in several clinical trials for AML.
In a phase II study of newly diagnosed FLT3-mutated AML, the combination of crenolanib with intensive chemotherapy resulted in a high rate of deep responses and long-term survival with acceptable toxicity.[3][4]
| Patient Population | N | CR/CRi Rate | Median OS | Median EFS | Reference |
| Newly Diagnosed FLT3-mutant AML | 44 | 86% | Not Reached | 44.7 months | [3][4] |
| - Age ≤ 60 years | 29 | 90% | Not Reached | Not Reported | [3] |
| - Age > 60 years | 15 | 80% | Not Reached | Not Reported | [3] |
Table 2: Efficacy of crenolanib plus intensive chemotherapy in newly diagnosed FLT3-mutated AML. CR = Complete Remission, CRi = Complete Remission with incomplete hematologic recovery, OS = Overall Survival, EFS = Event-Free Survival.
In the relapsed/refractory setting, crenolanib has also shown clinical activity.[12] Furthermore, a phase II trial has investigated crenolanib as a maintenance therapy following allogeneic stem cell transplantation in FLT3-positive AML patients, demonstrating it was well-tolerated with a favorable safety profile.[13]
Common grade ≥ 3 adverse events associated with crenolanib in combination with chemotherapy include febrile neutropenia and diarrhea.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a representative experimental workflow for evaluating these inhibitors.
Figure 1: Simplified FLT3 signaling pathway and points of inhibition by this compound and crenolanib.
Figure 2: General experimental workflow for preclinical evaluation of FLT3 inhibitors.
Detailed Experimental Protocols
This compound In Vivo Efficacy in Patient-Derived Xenograft (PDX) Model
-
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSGS) mice were used.
-
Cell Source: Mononuclear cells from a patient with multi-mutated AML (including FLT3-ITD) who had relapsed after gilteritinib treatment were used.
-
Engraftment: Sublethally irradiated (200 rads) NSGS mice were transplanted with the patient-derived AML cells. Engraftment was confirmed by assessing the percentage of human CD45-positive (hCD45+) cells in the peripheral blood.
-
Treatment: Once engraftment was established, mice were randomized to receive vehicle, gilteritinib, or this compound. This compound was administered orally at a dose of 20 mg/kg, five times a week.[14]
-
Monitoring: The percentage of hCD45+ cells in peripheral blood, spleen, and bone marrow was monitored by flow cytometry. Overall survival was also assessed.
Crenolanib Phase II Clinical Trial in Newly Diagnosed AML (NCT02283177)
-
Patient Population: Eligible patients were adults (18 years and older) with newly diagnosed AML harboring FLT3-ITD or FLT3-TKD mutations.[5][7]
-
Treatment Regimen:
-
Induction: Patients received standard "7+3" induction chemotherapy consisting of continuous intravenous infusion of cytarabine (B982) (100 mg/m²) for 7 days and an anthracycline (daunorubicin or idarubicin) for 3 days.[5][7]
-
Crenolanib Dosing: Oral crenolanib was administered at a dose of 100 mg three times daily, starting 24 hours after the completion of chemotherapy and continuing until 72 hours before the next cycle.[5][7]
-
Consolidation: Patients in remission received 2-4 cycles of high-dose cytarabine (HIDAC) with crenolanib.[5]
-
Maintenance: Following consolidation or allogeneic hematopoietic stem cell transplantation (HSCT), crenolanib monotherapy was allowed for up to 12 months.[5]
-
-
Primary Endpoint: The primary objective was to evaluate the safety and tolerability of crenolanib in combination with chemotherapy.
-
Secondary Endpoints: Secondary objectives included overall survival (OS) and relapse-free survival (RFS).
Conclusion
This compound and crenolanib are both promising FLT3 inhibitors for the treatment of AML. This compound exhibits exceptional preclinical potency, particularly against clinically relevant resistance mutations, suggesting it could be a valuable therapeutic option for patients who have failed other FLT3 inhibitors. Crenolanib has demonstrated significant clinical efficacy and a manageable safety profile in combination with chemotherapy, establishing it as a strong candidate for the treatment of newly diagnosed and relapsed/refractory FLT3-mutated AML. The ongoing development and potential future clinical evaluation of this compound will be critical in determining its ultimate role in the management of this challenging disease. Further research, including head-to-head comparative studies, is warranted to definitively establish the relative merits of these two agents.
References
- 1. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deceraclinical.com [deceraclinical.com]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Crenolanib and Intensive Chemotherapy in Newly Diagnosed FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia [jci.org]
- 9. NCT02400255 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 10. b-s-h.org.uk [b-s-h.org.uk]
- 11. Crenolanib Maintenance Following Allogeneic Stem Cell Transplantation in FLT3-positive Acute Myeloid Leukemia Patients [clin.larvol.com]
- 12. Item - Towards the Treatment of Secondarily Mutated Leukemia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 13. researchgate.net [researchgate.net]
- 14. JCI - Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia [jci.org]
Head-to-Head Comparison: HSN748 vs. Midostaurin in FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of HSN748 and midostaurin (B1676583), two tyrosine kinase inhibitors (TKIs) targeting FMS-like tyrosine kinase 3 (FLT3) mutations prevalent in Acute Myeloid Leukemia (AML). While midostaurin is an established, FDA-approved therapy, this compound is a novel, potent inhibitor in preclinical development showing promise against drug-resistant FLT3 mutations.
At a Glance: Key Differences
| Feature | This compound | Midostaurin |
| Development Stage | Preclinical | Clinically Approved |
| Inhibitor Type | Type II FLT3 Inhibitor | Multi-kinase Inhibitor (Type III) |
| Potency (FLT3-ITD IC50) | 0.04 nM (in BaF3 cells)[1][2] | 9.63 nM (in BaF3 cells)[1][2] |
| Selectivity | Selective for FLT3 and specific other kinases (e.g., ABL, VEGFRs, PDGFRα/β)[3] | Broad-spectrum kinase inhibitor (FLT3, KIT, VEGFR2, PDGFR, PKC)[4][5][6][7][8][9] |
| Efficacy Against Resistance | Potently effective against drug-resistant secondary mutations of FLT3[1][10][11][12] | Resistance can develop through secondary FLT3 mutations[13] |
| Clinical Data | In vivo mouse model data available[1][2][12][14] | Extensive Phase III clinical trial data (RATIFY trial)[15][16][17][18][19][20][21] |
Mechanism of Action and Signaling Pathways
This compound is a potent and selective type II inhibitor of FLT3.[10] It preferentially binds to the inactive conformation of the kinase, offering a distinct mechanism from type I inhibitors. This compound has shown potent activity against wild-type FLT3 (Kd = 0.15 nM) and various clinically relevant FLT3 mutations, including ITD-F691L and ITD-D835Y.[10] Its inhibitory profile also includes ABL, VEGFRs, and PDGFRα/β, while showing less activity against c-Src and FGFRs, which may contribute to a better safety profile.[3]
Midostaurin , in contrast, is a broad-spectrum, multi-kinase inhibitor.[15][22] It acts as a Type III receptor tyrosine kinase inhibitor, targeting FLT3, KIT, platelet-derived growth factor receptors (PDGFR), and vascular endothelial growth factor receptor (VEGFR).[5][6] Its mechanism involves inhibiting FLT3 receptor signaling, which induces cell cycle arrest and apoptosis in leukemic cells with FLT3-ITD and TKD mutations.[4][8]
Preclinical Efficacy: A Quantitative Comparison
The following table summarizes the available preclinical data for this compound and midostaurin, primarily focusing on their in vitro potency against FLT3-mutated cell lines.
| Cell Line/Target | This compound IC50 (nM) | Midostaurin IC50 (nM) | Reference |
| BaF3 expressing FLT3-ITD | 0.04 | 9.63 | [1][2] |
| BaF3 expressing FLT3-ITD-F691L | 1.52 | Not Available | [10] |
| BaF3 expressing FLT3-ITD-D835Y | Potently inhibits | Not Available | [10] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (for IC50 determination)
A standard experimental approach to determine the half-maximal inhibitory concentration (IC50) for a kinase inhibitor involves a biochemical assay.
Methodology:
-
Reagents: Recombinant human FLT3 kinase domain, a suitable peptide substrate, ATP, and the test inhibitors (this compound, midostaurin).
-
Procedure: The kinase is pre-incubated with varying concentrations of the inhibitor for a defined period.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
After a set incubation time, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, often using methods like radioisotope incorporation (e.g., ³²P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: AML cell lines (e.g., MOLM-14, MV4-11) are seeded in 96-well plates.[23]
-
Treatment: Cells are treated with a range of concentrations of this compound or midostaurin and incubated for a specified period (e.g., 72 hours).[23]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan (B1609692) product.[23]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 for cell growth inhibition is determined.
Clinical Data: Midostaurin in the RATIFY Trial
The RATIFY trial was a pivotal Phase III study that established the clinical benefit of midostaurin in FLT3-mutated AML.[15][16][17][18][19][20][21]
| Outcome | Midostaurin + Standard Chemotherapy | Placebo + Standard Chemotherapy | Hazard Ratio (HR) | p-value |
| Median Overall Survival | 74.7 months[19] | 25.6 months[19] | 0.78[19] | 0.009[19] |
| 4-Year Overall Survival | 51.4%[16][19] | 44.3%[16][19] | N/A | N/A |
| Median Event-Free Survival | 8.2 months[19] | 3.0 months[19] | 0.78[19] | 0.002[19] |
| Complete Remission (CR) | 59%[18] | 54%[18] | N/A | 0.15[18] |
Adverse Events: The addition of midostaurin to standard chemotherapy did not lead to a significant increase in Grade 3 or higher adverse events compared to the placebo group.[5] Common adverse events associated with midostaurin include febrile neutropenia, nausea, vomiting, mucositis, and headache.[16]
This compound In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the in vivo activity of this compound. In a patient-derived xenograft (PDX) model of drug-resistant AML, this compound treatment resulted in 100% survivability after 120 days, whereas mice treated with the FDA-approved inhibitor gilteritinib (B612023) did not survive past this point.[14] Furthermore, this compound has been shown to reduce peripheral leukemic burden and splenomegaly in mouse models.[1][2][24][25]
Conclusion
This compound and midostaurin represent two distinct approaches to targeting FLT3 in AML. Midostaurin, a multi-kinase inhibitor, has demonstrated a significant survival benefit in newly diagnosed FLT3-mutated AML and is an established standard of care.[15][26][27] this compound, a novel, potent, and selective type II FLT3 inhibitor, shows significant promise in preclinical models, particularly in overcoming the challenge of acquired resistance to current FLT3 inhibitors.[1][11][12] Further clinical development of this compound is warranted to determine its potential role in the treatment of FLT3-mutated AML.[13]
References
- 1. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. What is Midostaurin used for? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound | FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 11. JCI - Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia [jci.org]
- 12. JCI - Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia [jci.org]
- 13. Item - Towards the Treatment of Secondarily Mutated Leukemia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 14. ‘Like a hand fitting into a glove’: Purdue-engineered compound designed to treat drug-resistant acute myeloid leukemia - News [purdue.edu]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Midostaurin Approved for AML with FLT3 Mutations - NCI [cancer.gov]
- 17. Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial [aml-hub.com]
- 18. Midostaurin reduces relapse in FLT3-mutant acute myeloid leukemia: the Alliance CALGB 10603/RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. novartis.com [novartis.com]
- 20. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. ashpublications.org [ashpublications.org]
- 23. Midostaurin Reverses ABCB1-Mediated Multidrug Resistance, an in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. JCI - Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia [jci.org]
- 26. Midostaurin: A New Oral Agent Targeting FMS-Like Tyrosine Kinase 3-Mutant Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ashpublications.org [ashpublications.org]
HSN748 Demonstrates Potent Activity Against Secondary FLT3 Mutations in Acute Myeloid Leukemia
A comparative analysis of HSN748, a novel FLT3 inhibitor, reveals its superior efficacy in overcoming drug resistance conferred by secondary mutations in FMS-like tyrosine kinase 3 (FLT3), a critical driver in Acute Myeloid Leukemia (AML). Experimental data highlights the potential of this compound as a promising therapeutic alternative for patients who have developed resistance to current FDA-approved FLT3 inhibitors.
Researchers and drug development professionals are continuously seeking more effective treatments for AML, a cancer characterized by the rapid growth of abnormal white blood cells. Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis. While several FLT3 inhibitors have been developed, their long-term efficacy is often limited by the emergence of secondary mutations that confer drug resistance.
A novel nicotinamide-based FLT3 inhibitor, this compound, has shown significant promise in preclinical studies. This guide provides a detailed comparison of this compound's activity against secondary FLT3 mutations with that of other established FLT3 inhibitors, supported by experimental data and detailed protocols.
Comparative Inhibitory Activity of this compound
This compound has demonstrated potent inhibitory activity against wild-type FLT3 and, critically, against clinically relevant secondary mutations that lead to resistance to other inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other FLT3 inhibitors against various FLT3 mutations. The data was generated using murine Ba/F3 cells engineered to express these specific human FLT3 mutations.
| Inhibitor | FLT3-ITD IC50 (nM) | FLT3-ITD–F691L IC50 (nM) | FLT3-ITD–D835Y IC50 (nM) |
| This compound | 0.04 | 1.52 | 6.62 |
| Gilteritinib | 1.25 | 26.43 | - |
| Sorafenib | 0.9 | 1201 | 1095 |
| Quizartinib (AC220) | 0.83 | 223.7 | 50.47 |
| Crenolanib | 10.3 | 74.43 | 8.95 |
| Midostaurin | 9.63 | 10.51 | 10.7 |
| Ponatinib | 2.54 | 45.97 | 162.5 |
Data sourced from Ramdas, B., et al. (2024). Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia. Journal of Clinical Investigation.[1]
The data clearly indicates that this compound maintains sub-nanomolar to low nanomolar potency against the FLT3-ITD mutation and, importantly, shows significantly greater activity against the gatekeeper mutation F691L and the activation loop mutation D835Y compared to other tested inhibitors.[1] This suggests that this compound could be a viable treatment option for patients whose disease has become resistant to other FLT3-targeted therapies.
FLT3 Signaling and Resistance
The FLT3 receptor tyrosine kinase plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. In AML, activating mutations like the internal tandem duplication (ITD) lead to constitutive activation of the receptor, driving uncontrolled cell growth through downstream signaling pathways such as STAT5, MAPK, and AKT.
Secondary mutations, often in the tyrosine kinase domain (TKD), can alter the drug-binding pocket, reducing the efficacy of FLT3 inhibitors. This compound, a type II inhibitor, appears to overcome this resistance mechanism.
Caption: Simplified FLT3 signaling pathway in AML.
Experimental Protocols
The following is a detailed methodology for the cell viability assay used to determine the IC50 values.
Cell Viability Assay (Ba/F3 Cells)
-
Cell Culture: Murine pro-B Ba/F3 cells were retrovirally transduced to express human FLT3-ITD, FLT3-ITD-F691L, or FLT3-ITD-D835Y. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin. The parental Ba/F3 cell line requires IL-3 for survival and proliferation, while the transduced cells become IL-3 independent due to the constitutively active FLT3 mutants.
-
Assay Setup:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
A serial dilution of this compound and comparator compounds was prepared in DMSO and then further diluted in culture medium.
-
The diluted compounds were added to the respective wells. A vehicle control (DMSO) was also included.
-
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Measurement:
-
After the incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
100 µL of CellTiter-Glo® reagent was added to each well.
-
The plates were mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plates were then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the Ba/F3 cell viability assay.
References
HSN748 Demonstrates Superior Efficacy Overcoming Cross-Resistance in Preclinical Models of TKI-Resistant Acute Myeloid Leukemia
HSN748, a novel nicotinamide-based FLT3 inhibitor, exhibits potent preclinical activity against a range of clinically relevant FLT3 mutations, including those conferring resistance to currently approved tyrosine kinase inhibitors (TKIs). [1][2][3] Extensive in vitro and in vivo studies demonstrate that this compound effectively targets both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, offering a promising therapeutic strategy for patients with relapsed or refractory acute myeloid leukemia (AML).[4][5][6]
This compound has shown significantly greater potency in inhibiting the growth of AML cells harboring FLT3-ITD and key resistance mutations compared to other TKIs such as gilteritinib, quizartinib, sorafenib, crenolanib, midostaurin, and ponatinib.[4][5] This heightened efficacy extends to in vivo models, where this compound demonstrated superior tumor growth inhibition and survival benefit in mice engrafted with patient-derived, drug-resistant AML.[7]
Comparative Efficacy of this compound and Other TKIs
The following tables summarize the in vitro potency of this compound in comparison to other TKIs against various FLT3 mutations. The data highlights the superior inhibitory activity of this compound, particularly against mutations that drive resistance to existing therapies.
Table 1: IC50 Values (nM) Against FLT3-ITD
| Compound | IC50 (nM) |
| This compound | 0.04 [4][5][8] |
| Quizartinib (AC220) | 0.83[4][5] |
| Sorafenib | 0.9[4][5] |
| Gilteritinib | 1.25[4][5] |
| Ponatinib | 2.54[4][5] |
| Midostaurin | 9.63[4][5] |
| Crenolanib | 10.3[4][5] |
Table 2: IC50 Values (nM) Against FLT3-ITD-F691L (Gatekeeper Mutation)
| Compound | IC50 (nM) |
| This compound | 1.52 [8] |
| Midostaurin | 10.51[4] |
| Gilteritinib | 26.43[4] |
| Ponatinib | 45.97[4] |
| Crenolanib | 74.43[4] |
| Quizartinib (AC220) | 223.7[4] |
| Sorafenib | 1201[4] |
Table 3: IC50 Values (nM) Against FLT3-ITD-D835Y (Activation Loop Mutation)
| Compound | IC50 (nM) |
| This compound | 6.62 [4] |
| Crenolanib | 8.95[4] |
| Midostaurin | 10.7[4] |
| Quizartinib (AC220) | 50.47[4] |
| Ponatinib | 162.5[4] |
| Sorafenib | 1095[4] |
Table 4: Dissociation Constants (Kd, nM) of this compound for FLT3 Mutants
| FLT3 Mutant | Kd (nM) |
| FLT3 | 0.15[8] |
| FLT3 (D835Y) | 1.4[8] |
Mechanism of Action and Signaling Pathways
This compound is a type II inhibitor that preferentially binds to the inactive conformation of the FLT3 kinase.[6] This mechanism allows it to effectively inhibit the constitutively active FLT3 mutants that drive leukemogenesis. Upon binding, this compound blocks the autophosphorylation of FLT3 and subsequently inhibits downstream signaling pathways crucial for AML cell proliferation and survival, including the RAS/MAPK and PI3K/AKT/mTOR pathways.[9][10][11] Furthermore, FLT3-ITD is known to activate the STAT5 pathway, which promotes the transcription of genes involved in cell cycle progression and apoptosis inhibition.[4][9][12]
Caption: this compound inhibits constitutively active FLT3-ITD, blocking downstream signaling pathways.
Experimental Protocols
Cell Culture
-
MOLM-14 Cells: Human AML cell line expressing endogenous FLT3-ITD.[7][13][14][15][16]
-
Ba/F3 Cells (Expressing FLT3 mutants): Murine pro-B cell line dependent on IL-3 for survival, commonly used to study kinase activity.[7][17][18][19][20]
-
Medium: RPMI 1640 with 10% FBS, L-glutamine, penicillin-streptomycin, and 5 ng/mL mouse IL-3 (for parental cells).[18][20] For cells stably expressing activating FLT3 mutants, IL-3 may not be required.
-
Subculture: Maintain cell density below 1 x 10^6 cells/mL by adding fresh medium or splitting the culture.[18]
-
Selection: For stable cell lines, a selection antibiotic such as puromycin (B1679871) (e.g., 1.0 µg/ml) is added to the culture medium after the first passage.[18]
-
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to determine the cytotoxic effects of TKIs.[6][21][22][23]
-
Cell Seeding: Seed cells at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cell lines) in a 96-well plate with a final volume of 100 µL per well.[21]
-
Compound Treatment: Add serial dilutions of the TKI to the wells. Include a vehicle control (e.g., DMSO). Incubate for 72 hours at 37°C.[21]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[22]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[22]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6][22]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
Kinase Binding Assay (KINOMEscan®)
This method is used to determine the binding affinity (Kd) of compounds against a large panel of kinases.[24][25][26][27][28]
-
Assay Components: The assay combines a DNA-tagged kinase, an immobilized ligand, and the test compound.[24][25]
-
Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.[24][25]
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding of the test compound.[24][25]
-
Kd Determination: Dissociation constants (Kd) are calculated by measuring the amount of kinase captured on the solid support as a function of the test compound concentration.[26]
Western Blot Analysis
This protocol is for detecting the phosphorylation status of FLT3 and downstream signaling proteins like ERK.[29][30][31]
-
Cell Treatment and Lysis: Treat cells with TKIs for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[29][30]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[29]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[29]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBS-T for 1 hour at room temperature.[29]
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[29][30]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and a digital imaging system.[29][30]
Caption: A general workflow for preclinical evaluation of TKI efficacy.
Patient-Derived Xenograft (PDX) Mouse Model
This in vivo model is crucial for assessing the efficacy of TKIs in a more clinically relevant setting.[1][2][3][32]
-
Cell Implantation: Engraft immunodeficient mice (e.g., NSG mice) with primary AML patient cells, often intravenously.[1][3][32]
-
Engraftment Monitoring: Monitor the engraftment of human leukemic cells in the peripheral blood of the mice starting 3-4 weeks post-implantation.[1]
-
Treatment: Once engraftment is confirmed, treat the mice with the TKI (e.g., this compound or gilteritinib) or vehicle control.[4]
-
Tumor Burden Monitoring: For cells transduced with a luciferase reporter, tumor growth can be monitored non-invasively using bioluminescence imaging.[3][8][33][34][35][36]
-
Survival Analysis: Monitor the survival of the different treatment groups to assess the long-term efficacy of the TKI.[4]
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | STAT5 activation downstream of FLT3 ITD mutants [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cells expressing FLT3/ITD mutations exhibit elevated repair errors generated through alternative NHEJ pathways: implications for genomic instability and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase in vivo imaging protocol_Vitro Biotech [vitrobiotech.com]
- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Flt3 mutation activates p21WAF1/CIP1 gene expression through the action of STAT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leibniz Institute DSMZ: Details [dsmz.de]
- 14. knowledge.lonza.com [knowledge.lonza.com]
- 15. Molm 14 Aml Cell Lines | ATCC | Bioz [bioz.com]
- 16. Leibniz Institute DSMZ: Details [dsmz.de]
- 17. Ba/F3-FLT3-ITD-F691L-Cell-Line - Kyinno Bio [kyinno.com]
- 18. FLT3 Stable Ba/F3 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 19. Human FLT3-ITD Stable Cell Line-Ba/F3 (CSC-RO0240) - Creative Biogene [creative-biogene.com]
- 20. Analysis of acquired mutations in transgenes arising in Ba/F3 transformation assays: findings and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. merckmillipore.com [merckmillipore.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Assay in Summary_ki [bindingdb.org]
- 25. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 26. chayon.co.kr [chayon.co.kr]
- 27. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. takarabio.com [takarabio.com]
- 34. promega.com [promega.com]
- 35. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 36. researchgate.net [researchgate.net]
HSN748: A New Frontier in AML Treatment with a Promising Preclinical Safety Profile
HSN748, a novel, patent-pending FLT3 inhibitor, has demonstrated remarkable preclinical efficacy in treating drug-resistant Acute Myeloid Leukemia (AML). Developed by researchers at Purdue University, this next-generation therapeutic agent is currently undergoing Investigational New Drug (IND)-enabling studies, a critical step before clinical trials can begin. While detailed quantitative safety data from these ongoing preclinical studies are not yet publicly available, initial findings and the compound's targeted mechanism of action suggest a potentially favorable safety profile compared to currently approved AML drugs.
This guide provides a comparative overview of the preclinical and clinical safety data of established AML therapies, offering a framework for evaluating the potential safety advantages of this compound. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of AML treatment.
A Targeted Approach to Combat Drug Resistance
This compound is a nicotinamide (B372718) analog of ponatinib, specifically designed to be a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are among the most common genetic alterations in AML and are associated with a poor prognosis. This compound has shown significant activity against common FLT3 mutations, including internal tandem duplications (ITD) and resistance-conferring secondary mutations like D835Y and F691L.
Preclinical studies in mouse models of patient-derived, drug-resistant AML have shown that this compound can lead to 100% survivability after 120 days, outperforming the FDA-approved FLT3 inhibitor, gilteritinib (B612023). A key aspect of this compound's design is its improved kinase selectivity compared to multi-kinase inhibitors like ponatinib. By avoiding inhibition of kinases such as c-Src and FGFR, which are linked to platelet dysfunction and cardiovascular toxicities, this compound is hypothesized to have a better safety profile. In preclinical efficacy studies, this compound was well-tolerated in mice at therapeutic doses, with no reported body weight loss.
Benchmarking Against Approved AML Drugs
To contextualize the potential safety profile of this compound, it is essential to review the established safety profiles of currently approved AML drugs that also target the FLT3 pathway or are used in similar patient populations. The following tables summarize the common and serious adverse events associated with these therapies, as documented in their respective clinical trials.
Table 1: Safety Profile of Approved FLT3 Inhibitors
| Drug Name (Brand Name) | Common Adverse Events (≥20% of patients) | Serious Adverse Events | Black Box Warnings |
| Gilteritinib (Xospata®) | Transaminase elevation, myalgia/arthralgia, fatigue/malaise, fever, mucositis, edema, rash.[1] | Differentiation syndrome, posterior reversible encephalopathy syndrome (PRES), prolonged QT interval, pancreatitis.[1] | Differentiation Syndrome |
| Midostaurin (B1676583) (Rydapt®) | Febrile neutropenia, nausea, mucositis, vomiting, headache, petechiae, musculoskeletal pain, epistaxis, device-related infection, hyperglycemia, upper respiratory tract infection.[2][3][4] | Febrile neutropenia, interstitial lung disease, pneumonitis.[2][5] | None |
| Quizartinib (Vanflyta®) | Laboratory abnormalities, neutropenia/febrile neutropenia, diarrhea, mucositis, nausea, abdominal pain, sepsis, headache, vomiting, upper respiratory tract infection.[6] | QT prolongation, torsades de pointes, cardiac arrest.[6] | QT Prolongation, Torsades de Pointes, and Cardiac Arrest |
| Sorafenib (Nexavar®)* | Fatigue, diarrhea, nausea, hand-foot syndrome, alopecia, rash, anorexia, arthralgia, hemorrhage, pruritus, erythema, dry skin, QT prolongation, laboratory abnormalities.[7] | Cardiac ischemia/infarction, hemorrhage, hypertension, drug-induced hepatitis.[7] | Hepatotoxicity, Hemorrhage, Gastrointestinal Perforation |
* Sorafenib is a multi-kinase inhibitor sometimes used off-label for FLT3-mutated AML.
Table 2: Safety Profile of Other Relevant AML Drugs
| Drug Name (Brand Name) | Common Adverse Events (≥20% of patients) | Serious Adverse Events | Black Box Warnings |
| Venetoclax (Venclexta®) | Nausea, diarrhea, neutropenia, thrombocytopenia, anemia, fatigue, febrile neutropenia, musculoskeletal pain, pneumonia, vomiting.[8][9] | Tumor lysis syndrome (TLS), neutropenia, infections.[8][9] | None |
Experimental Protocols for Preclinical Safety Assessment
While specific preclinical safety data for this compound are pending, the following outlines the standard experimental protocols typically employed in IND-enabling toxicology and safety pharmacology studies for small molecule kinase inhibitors in oncology. These studies are designed to identify potential toxicities and establish a safe starting dose for human clinical trials.
1. In Vitro Toxicology:
-
Cytotoxicity Assays: To determine the cytotoxic effects of this compound on various cancer and non-cancer cell lines.
-
hERG Channel Assay: To assess the potential for QT prolongation and cardiac arrhythmias.
-
Ames Test: To evaluate the mutagenic potential of the compound.
-
In Vitro Micronucleus Assay: To assess for chromosomal damage.
2. In Vivo Toxicology:
-
Maximum Tolerated Dose (MTD) Studies: Single-dose escalation studies in two species (one rodent, one non-rodent) to determine the highest dose that does not cause unacceptable toxicity.
-
Repeat-Dose Toxicity Studies: Administration of this compound for a specified duration (e.g., 28 days) in two species to evaluate the toxic effects of repeated exposure. This includes monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its relationship to toxic effects.
3. Safety Pharmacology:
-
Cardiovascular Safety: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a non-rodent species (e.g., telemetry in dogs or monkeys).
-
Central Nervous System (CNS) Safety: Assessment of neurological function using a functional observational battery (FOB) in rodents.
-
Respiratory Safety: Measurement of respiratory rate and function in rodents.
4. Genotoxicity:
-
In Vivo Micronucleus Assay: To confirm in vitro findings of chromosomal damage in a whole animal model.
Visualizing the Path Forward
To better understand the context of this compound's development, the following diagrams illustrate its mechanism of action and the typical workflow for preclinical safety assessment.
Caption: this compound inhibits the constitutively active mutant FLT3 receptor, blocking downstream signaling pathways that promote AML cell proliferation and survival.
Caption: A generalized workflow for preclinical safety assessment leading to an Investigational New Drug (IND) submission.
Conclusion and Future Outlook
This compound represents a promising new therapeutic candidate for AML, particularly for patients with drug-resistant FLT3 mutations. Its targeted mechanism of action and improved kinase selectivity suggest the potential for a more favorable safety profile compared to existing multi-kinase inhibitors and some of the currently approved FLT3 inhibitors. The successful completion of ongoing IND-enabling studies will be crucial in confirming this potential and paving the way for clinical trials. As more data becomes available, a more direct and quantitative comparison of this compound's safety profile with that of approved AML drugs will be possible, further clarifying its role in the future of AML therapy. Researchers and clinicians eagerly await the results of these studies, which could herald a safer and more effective treatment option for patients with this challenging disease.
References
- 1. XOSPATA® (gilteritinib) Safety & Adverse Reactions [xospatahcp.com]
- 2. fda.gov [fda.gov]
- 3. FDA approves midostaurin to treat FLT3+ AML, advanced SM | MDedge [mdedge.com]
- 4. Midostaurin Side Effects: Common, Severe, Long Term [drugs.com]
- 5. Unveiling unexpected adverse events: post-marketing safety surveillance of gilteritinib and midostaurin from the FDA Adverse Event Reporting database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 8. Venetoclax for the treatment of newly diagnosed acute myeloid leukemia in patients who are ineligible for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VENCLEXTA® (venetoclax tablets) | AML Side Effects [venclextahcp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
